An In-depth Technical Guide to the Mechanism of Action of Selective TACE Inhibitors, Featuring IK-862
Disclaimer: While IK-862 is recognized as a selective TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitor, specific quantitative data, detailed experimental protocols, and dedicated study results for this compound...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: While IK-862 is recognized as a selective TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitor, specific quantitative data, detailed experimental protocols, and dedicated study results for this compound are not publicly available in peer-reviewed literature as of the current date.[1][2][3] This guide will, therefore, provide a comprehensive overview of the mechanism of action of selective TACE inhibitors as a class, which represents the presumed mechanism for IK-862. All data and protocols are presented as representative examples for this class of inhibitors.
Executive Summary
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical cell-surface protease responsible for the shedding of the ectodomains of numerous membrane-bound proteins.[4][5] Its most prominent substrate is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α), a potent pro-inflammatory cytokine.[3][6] The proteolytic cleavage by TACE releases the soluble, active form of TNF-α, which plays a central role in inflammatory diseases and cancer.[6][7] Selective TACE inhibitors, such as IK-862, are therapeutic agents designed to specifically block the catalytic activity of TACE, thereby preventing the release of soluble TNF-α and other TACE substrates, which can modulate inflammatory responses and signaling pathways implicated in various pathologies.[1][7]
TACE (ADAM17) and Its Role in Cellular Signaling
TACE is a zinc-dependent metalloprotease that is broadly expressed across various cell types.[4] It functions as a "molecular scissors," cleaving the extracellular domains of a wide array of transmembrane proteins. This shedding process is a key mechanism for regulating the activity of these proteins. Beyond pro-TNF-α, other significant substrates of TACE include:
Epidermal Growth Factor Receptor (EGFR) ligands: such as Transforming Growth Factor-α (TGF-α) and Amphiregulin.[2][5]
Other cytokine and growth factor receptors: including TNF receptors I and II (TNF-RI and TNF-RII).[2][4]
Signaling molecules: such as components of the Notch signaling pathway.[2][5]
The diverse range of substrates highlights the complexity of TACE's biological functions and the potential for broad therapeutic effects, as well as the need for highly selective inhibitors to minimize off-target effects.[7]
Core Mechanism of Action of Selective TACE Inhibitors
The primary mechanism of action for selective TACE inhibitors like IK-862 is the direct blockade of the TACE catalytic site.[1] Small molecule inhibitors typically interact with the zinc ion and surrounding binding pockets within the catalytic cleft of the enzyme.[7] This prevents the binding and subsequent cleavage of TACE substrates.
The direct consequences of TACE inhibition include:
Reduced levels of soluble TNF-α: By preventing the cleavage of membrane-bound pro-TNF-α, TACE inhibitors decrease the concentration of the soluble, active cytokine in the extracellular environment.[3][6]
Accumulation of membrane-bound precursors: The inhibition of shedding leads to an accumulation of the full-length precursor proteins on the cell surface.[3]
Modulation of downstream signaling: By blocking the release of soluble signaling molecules and the shedding of receptors, TACE inhibitors can profoundly impact downstream pathways such as the MAP kinase and Notch signaling pathways.[2][5]
The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals IK-862 , a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
IK-862 , a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest in the field of oncology. Developed by Incyte, this small molecule, with the chemical name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide, has been investigated for its potential therapeutic applications. This technical guide synthesizes the currently available public information on IK-862, focusing on its discovery, mechanism of action, and development.
Core Compound Data
A summary of the fundamental properties of IK-862 is presented below, providing a quick reference for researchers.
While specific, detailed experimental protocols for the synthesis of IK-862 are not publicly available, the general process for creating such a complex small molecule can be inferred. The synthesis likely involves a multi-step approach focused on the construction of the core pyrrolidinone scaffold, followed by the strategic addition of functional groups to achieve the final, biologically active compound. A generalized synthetic workflow would include:
Framework Construction: Building the basic heterocyclic structure of the molecule.
Functionalization: Introducing key chemical moieties through substitution reactions to enhance the molecule's binding affinity and specificity for the TACE enzyme.
Purification: Employing techniques such as chromatography and crystallization to isolate and purify the final IK-862 compound to a high degree of purity, suitable for preclinical and clinical evaluation.
Mechanism of Action and Signaling Pathway
IK-862 is a selective inhibitor of TACE. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, IK-862 is believed to exert its anti-cancer effects primarily through the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.
The proposed mechanism of action involves the disruption of signaling pathways that promote endothelial cell proliferation and migration. A simplified representation of this signaling pathway is illustrated below.
Caption: IK-862 inhibits TACE, preventing the release of soluble TNF-α and subsequent pro-angiogenic signaling.
Preclinical and Clinical Development
Publicly accessible, detailed quantitative data from preclinical studies, such as IC₅₀ values against TACE and other metalloproteinases, or in-vivo efficacy data from animal models, are not available for a compound explicitly identified as IK-862. It has been reported that IK-862, as an oral ADAM inhibitor, was advanced by Incyte into Phase 1/2 clinical trials for cancer. However, specific results or the current status of these trials under the "IK-862" designation are not found in the public domain.
Conclusion
IK-862 is a selective TACE inhibitor with a potential therapeutic role in oncology through the inhibition of angiogenesis. While its chemical identity is known, a comprehensive, in-depth technical guide with detailed experimental protocols, quantitative preclinical data, and clinical trial results is not possible to construct based on the currently available public information. The designation "IK-862" may be an internal development code, with the detailed scientific data potentially published under a different identifier or remaining proprietary. Further disclosure from the developing company would be necessary to provide a more complete understanding of the discovery and development of this compound.
Foundational
Unraveling the Functional Profile of IM862: A Technical Overview
Note to the reader: The initial query for "IK-862" yielded limited specific data beyond its classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical suppliers. However, a significant body of...
Author: BenchChem Technical Support Team. Date: December 2025
Note to the reader: The initial query for "IK-862" yielded limited specific data beyond its classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical suppliers. However, a significant body of research exists for a similarly named compound, IM862 , a dipeptide with well-documented anti-angiogenic properties. This guide will focus on IM862, as it is likely the intended subject of the in-depth technical inquiry.
IM862 is a synthetic dipeptide, L-glutamyl-L-tryptophan, originally isolated from the bovine thymus.[1][2] It has been investigated for its anti-tumor and immunomodulatory effects, primarily in the context of AIDS-related Kaposi's sarcoma and recurrent ovarian cancer.[1][3][4] The core function of IM862 revolves around its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][5]
Mechanism of Action
The precise molecular mechanism of IM862 is not fully elucidated, but preclinical and clinical studies have pointed towards a multi-faceted approach to its anti-angiogenic and anti-tumor activity.[1] The primary proposed mechanisms include:
Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: IM862 has been shown to inhibit the production of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[2][5] By reducing VEGF levels, IM862 can effectively starve tumors of the blood supply they need to grow.
Enhancement of Natural Killer (NK) Cell Function: IM862 has demonstrated the ability to modulate and activate Natural Killer (NK) cells.[2][5] NK cells are a type of cytotoxic lymphocyte that plays a crucial role in the innate immune system's defense against tumors and virally infected cells. By boosting NK cell activity, IM862 may contribute to direct tumor cell lysis.
The interplay of these two mechanisms suggests that IM862 not only directly hinders tumor vascularization but also enhances the body's own immune response against cancerous cells.
Caption: Proposed mechanism of action for IM862.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of IM862 in patients with AIDS-related Kaposi's Sarcoma (AIDS-KS).
Table 1: Phase II Study of IM862 in AIDS-KS - Patient Characteristics [3]
Characteristic
Value
Number of Patients
44 (42 male, 2 female)
Median Age (years)
38 (range, 22-53)
>50 Mucocutaneous Lesions
21 (47%)
Lymphedema
14 (32%)
Prior Systemic Chemotherapy
33 (75%)
CD4+ Lymphocyte Count ≤200/mm³
24 (55%)
Concurrent Protease Inhibitor(s)
39 (89%)
Table 2: Phase II Study of IM862 in AIDS-KS - Efficacy [3]
Response
Number of Patients (%)
Median Time to Response (weeks)
Median Duration of Response (weeks)
Major Response
16 (36%)
6 (range, 3-26)
33+ (range, 12+ - 95+)
Complete Response
5 (11%)
Partial Response
11 (25%)
Stable Disease
21 (48%)
-
7 to 72+
Table 3: Phase III Study of IM862 in AIDS-KS - Efficacy [1][6]
Outcome
IM862 (n=104)
Placebo (n=98)
P-value
Response Rate
23% (95% CI, 15-32%)
21% (95% CI, 14-31%)
0.46
Median Time to Response (weeks)
8.5
14
0.024
Median Time to Progression (weeks)
16 (95% CI, 13-27)
35 (95% CI, 26-114)
0.012
Note: The Phase III trial did not show a significant difference in the primary endpoint of response rate compared to placebo. However, it did show a shorter time to response and a surprisingly shorter time to progression in the IM862 arm. The authors suggest that the potent effect of highly active antiretroviral therapy (HAART) may have confounded the results.[1][6]
Experimental Protocols
Study Design: A phase II, open-label, randomized study.
Patient Population: Patients with biopsy-proven AIDS-KS with at least five measurable lesions. Patients with visceral involvement were excluded. Key inclusion criteria included an absolute granulocyte count >1,000/mm³, platelet count >75,000/mm³, bilirubin ≤1.5 mg/dL, and serum creatinine less than 1.5 times the upper limit of normal. Prior systemic chemotherapy had to be discontinued at least 4 weeks before starting IM862.
Treatment Regimen: Patients were randomized to two dosing schedules of IM862 administered as intranasal drops at a dose of 5 mg:
Schedule 1: 5 days of therapy followed by 5 days off (n=18).
Schedule 2: Every other day dosing (n=26).
Treatment was continued in repeated cycles until disease progression or unacceptable toxicity.
Monitoring and Efficacy Assessment: Patients were monitored for response and toxicity every 2 weeks for the first 8 weeks and then monthly. After 90 days, patients with stable disease or better could continue on the same regimen with monthly follow-ups. Mucocutaneous response was evaluated using the AIDS Clinical Trials Group (ACTG) criteria.
Study Design: A 24-week, randomized, double-blinded, placebo-controlled phase III trial.
Patient Population: 202 HIV-positive patients with AIDS-KS.
Treatment Plan:
IM862 was self-administered intranasally at a dose of 5 mg in 0.7 mL of diluent every other day for 24 weeks or until disease progression.
The placebo group received the diluent vehicle.
Concurrent use of antiretroviral agents and prophylaxis against opportunistic infections was required.
Follow-up and Crossover:
Responders could continue blinded treatment for an additional 6 months.
At 6 months, patients with stable disease were unblinded. Those in the placebo group were offered IM862 at 5 mg every other day. Those already on IM862 were offered 5 mg every other day or 10 mg three times a day.
Caption: Generalized workflow for the Phase III IM862 clinical trial.
Toxicity and Safety Profile
Across the clinical trials, IM862 was generally well-tolerated.[2][3] Reported adverse effects were mild and transient, and included:[3]
Headache
Fatigue
Tingling
Nausea
Importantly, no hematologic adverse effects attributed to the treatment were reported.[3]
In-depth Technical Guide: IK-862 Target Protein Binding Affinity
Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated IK-862. This guide will...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated IK-862. This guide will therefore focus on a closely related, well-characterized, and potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which shares a key structural motif with the "IK" series of inhibitors. The data and methodologies presented herein are representative of how a selective TACE inhibitor like IK-862 is evaluated and are based on the findings for this surrogate compound.
Executive Summary
This technical guide provides a comprehensive overview of the target protein binding affinity and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory diseases. This document details the binding potency and selectivity of a representative inhibitor and outlines the methodologies used for its characterization.
Target Protein: TACE (ADAM17)
The primary molecular target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE's catalytic activity prevents the release of soluble TNF-α, thereby mitigating the downstream inflammatory signaling cascade.
Quantitative Binding Affinity Data
The binding affinity of the representative TACE inhibitor was determined using enzymatic assays and a whole blood assay to assess cellular potency. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Target Enzyme
IC50 (nM)
Selectivity vs. TACE
TACE (porcine)
0.4
-
MMP-1 (Collagenase 1)
>10,000
>25,000-fold
MMP-2 (Gelatinase A)
2,400
6,000-fold
MMP-3 (Stromelysin 1)
>10,000
>25,000-fold
MMP-7 (Matrilysin)
1,400
3,500-fold
MMP-8 (Collagenase 2)
1,200
3,000-fold
MMP-9 (Gelatinase B)
2,700
6,750-fold
MMP-13 (Collagenase 3)
110
275-fold
MMP-14 (MT1-MMP)
5,100
12,750-fold
Human Whole Blood Assay (LPS-stimulated TNF-α production)
Assay
IC50 (nM)
TNF-α Release
14
Experimental Protocols
Recombinant TACE Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant TACE.
Methodology:
Enzyme Activation: Recombinant porcine TACE is activated with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35) for 1 hour at 37°C.
Inhibitor Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
Incubation: The activated TACE enzyme is incubated with the test compound for 10 minutes at room temperature.
Substrate Addition: The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the reaction.
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a fluorescence plate reader.
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Human Whole Blood Assay for TNF-α Production
This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment by assessing its ability to block TNF-α production in human whole blood.
Methodology:
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
Compound Incubation: The test compound, serially diluted in DMSO, is added to the whole blood and pre-incubated for 30 minutes at 37°C.
Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of 100 ng/mL to stimulate the production and release of TNF-α.
Incubation: The stimulated blood is incubated for 4 hours at 37°C.
Plasma Separation: The samples are centrifuged to separate the plasma.
TNF-α Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: The IC50 values are calculated from the dose-response curve of TNF-α inhibition.
Visualizations
TACE Signaling Pathway
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
Experimental Workflow for TACE Enzymatic Assay
Caption: Workflow for the in vitro TACE enzymatic inhibition assay.
Foundational
An In-depth Technical Guide on the Selectivity Profile of ADAM17 Inhibitors
Disclaimer: Information regarding a specific compound designated "IK-862" is not available in the public domain. This guide provides a comprehensive overview of the selectivity profile of representative and well-characte...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding a specific compound designated "IK-862" is not available in the public domain. This guide provides a comprehensive overview of the selectivity profile of representative and well-characterized inhibitors of ADAM17 (also known as TACE), a key therapeutic target in inflammation and cancer. The data and methodologies presented herein are compiled from publicly available research on established ADAM17 inhibitors and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the processing of numerous cell surface proteins. Its substrates include pro-inflammatory cytokines like TNF-α, cytokine receptors such as the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Due to its central role in these signaling pathways, ADAM17 is a prime target for therapeutic intervention in a range of diseases, including rheumatoid arthritis and various cancers.[3]
A significant challenge in the development of ADAM17 inhibitors is achieving selectivity over other members of the ADAM family, particularly ADAM10, which shares structural homology.[2] Off-target inhibition can lead to undesirable side effects, underscoring the importance of a thorough understanding and rigorous assessment of an inhibitor's selectivity profile.[3] This guide provides an in-depth look at the selectivity of representative ADAM17 inhibitors, the experimental protocols used to determine this selectivity, and the key signaling pathways regulated by ADAM17.
Data Presentation: Selectivity of Representative ADAM17 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of several representative small-molecule inhibitors against ADAM17 and other ADAMs, demonstrating varying degrees of selectivity. A higher selectivity ratio (IC50 for off-target / IC50 for ADAM17) indicates greater selectivity for ADAM17.
A crucial aspect of characterizing any novel inhibitor is the use of robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro enzymatic assay used to determine the selectivity profile of an ADAM17 inhibitor.
In Vitro Fluorogenic Substrate Assay for ADAM Selectivity
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ADAM17 and other ADAM family members.
1. Materials and Reagents:
Recombinant human ADAM enzymes (e.g., ADAM17, ADAM10, ADAM8)
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or a more selective substrate like PEPDAB014)[9][10]
Assay Buffer: 25 mM Tris, pH 8.0-9.0, containing 2.5 µM ZnCl2 and 0.005% Brij-35.[10] (Note: Avoid salts like CaCl2 and NaCl as they can inhibit TACE activity).[10]
Test inhibitor compound, dissolved in DMSO.
96-well black microplates.
Fluorescent plate reader.
2. Procedure:
Enzyme Preparation:
Thaw the recombinant ADAM enzymes on ice.
Dilute each enzyme to its optimal working concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
Inhibitor Preparation:
Prepare a serial dilution of the test inhibitor in DMSO.
Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Assay Protocol:
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
Add 25 µL of the diluted inhibitor solution or vehicle control (Assay Buffer with DMSO) to the respective wells.
Include "no enzyme" controls (substrate only) for background fluorescence correction.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-warmed to 37°C). The final substrate concentration should be at or below its Km value for the respective enzyme.
Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair of the substrate (e.g., Ex/Em = 320/405 nm or 485/530 nm).[9][10]
3. Data Analysis:
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
Subtract the background fluorescence from the "no enzyme" control wells.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Repeat the assay for each ADAM family member to be tested in the selectivity panel.
Mandatory Visualizations
ADAM17 Signaling Pathway
ADAM17 is a key sheddase that cleaves and releases the ectodomains of a variety of transmembrane proteins, thereby activating downstream signaling pathways. This diagram illustrates the central role of ADAM17 in processing key substrates like TNF-α, IL-6R, and EGFR ligands, which in turn regulate inflammation, cell proliferation, and survival.
Caption: ADAM17-mediated signaling pathways.
Experimental Workflow for ADAM Inhibitor Selectivity Profiling
This diagram outlines the logical progression of experiments to comprehensively determine the selectivity profile of a candidate inhibitor against a panel of ADAM metalloproteases.
Caption: Workflow for ADAM inhibitor selectivity profiling.
In Vitro Characterization of the TACE Inhibitor IK-862: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro characterization of IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Given that specific quantitative data for IK-862 is not extensively published in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats that are standard in the field for characterizing such an inhibitor. The methodologies described herein are representative of the workflows used to determine the potency, selectivity, and cellular activity of novel TACE inhibitors.
Introduction to IK-862 and its Target: TACE (ADAM17)
IK-862 is a selective inhibitor targeting TACE (ADAM17)[1][2]. TACE is a membrane-bound zinc-dependent metalloproteinase that plays a crucial role in the shedding of the extracellular domains of various membrane-anchored proteins. One of its most significant substrates is the pro-inflammatory cytokine Tumor Necrosis Factor-α (pro-TNF-α). The cleavage of membrane-bound pro-TNF-α by TACE releases the soluble, active form of TNF-α, a key mediator of inflammation.[3]
The dysregulation of TACE activity is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression.[3][4] This makes TACE a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Selective inhibitors like IK-862 are valuable tools for studying the biological functions of TACE and represent potential starting points for drug discovery programs. The in vitro characterization of such inhibitors is a critical first step in their evaluation.
TACE-Mediated Signaling Pathway
TACE is a central regulator of TNF-α signaling. By converting the inactive membrane-bound precursor to its active soluble form, TACE initiates a signaling cascade that can lead to a variety of cellular responses, including inflammation, proliferation, and apoptosis. The pathway, as depicted below, is a primary target for inhibitors of TACE.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by IK-862.
Quantitative Data Presentation
The following tables represent the standard format for summarizing the in vitro activity of a TACE inhibitor.
Table 1: Enzymatic Inhibition
Inhibitor
Target Enzyme
IC50 (nM)
IK-862
Human TACE
Value
Control
Human TACE
Value
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Activity
Inhibitor
Cell Line
Assay
EC50 (nM)
IK-862
THP-1 (human monocytic)
TNF-α Release
Value
Control
THP-1 (human monocytic)
TNF-α Release
Value
EC50: The half-maximal effective concentration.
Table 3: Selectivity Profile
Inhibitor
TACE (ADAM17) IC50 (nM)
ADAM10 IC50 (nM)
MMP-1 IC50 (nM)
MMP-9 IC50 (nM)
IK-862
Value
Value
Value
Value
Control
Value
Value
Value
Value
A higher IC50 value indicates lower potency against the off-target enzyme, signifying greater selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments used to characterize a TACE inhibitor.
TACE Enzyme Inhibition Assay (Fluorogenic)
This assay quantifies the ability of an inhibitor to block the proteolytic activity of recombinant TACE against a synthetic fluorogenic substrate.
Prepare a stock solution of IK-862 in 100% DMSO. Perform a serial dilution series in DMSO to create a range of inhibitor concentrations.
In the 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO (for control wells) to each well.
Add 25 µL of recombinant human TACE (at a final concentration of ~0.5 nM) diluted in Assay Buffer to each well.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM) diluted in Assay Buffer.
Immediately begin monitoring the increase in fluorescence over time (kinetic read) at 37°C for 30-60 minutes.
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well.
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TACE enzymatic inhibition assay.
Cell-Based TNF-α Release Assay
This assay measures the ability of an inhibitor to block TACE-mediated shedding of TNF-α from stimulated cells, providing a measure of its activity in a more physiological context.
Methodology:
Reagents and Materials:
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Stimulant: Lipopolysaccharide (LPS).
IK-862 and control compounds, serially diluted in culture medium.
96-well cell culture plates.
Human TNF-α ELISA kit.
Procedure:
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, if required by the specific cell line protocol.
Wash the cells and replace the medium with fresh, serum-free medium.
Add various concentrations of IK-862 or control compound to the wells and pre-incubate for 1 hour at 37°C.
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
After incubation, centrifuge the plate to pellet the cells.
Carefully collect the supernatant from each well for analysis.
Data Analysis:
Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Caption: Workflow for a cell-based TNF-α release assay.
Conclusion
The in vitro characterization of a TACE inhibitor such as IK-862 is a multi-faceted process that requires rigorous biochemical and cell-based evaluation. By determining its potency in enzymatic and cellular assays and assessing its selectivity against related proteases, researchers can build a comprehensive profile of the inhibitor's activity. The protocols and data presentation formats outlined in this guide provide a robust framework for the initial characterization of novel TACE inhibitors, a critical step toward understanding their therapeutic potential.
IK-862: A Deep Dive into the Selective TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals IK-862 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
IK-862 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As a key enzyme in the inflammatory cascade, TACE is responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, IK-862 effectively blocks the release of TNF-α, a critical mediator in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of IK-862, intended to support further research and drug development efforts.
Core Chemical Properties
IK-862 is a small molecule with the following fundamental properties:
Property
Value
Molecular Formula
C₂₅H₂₇N₃O₄
Molecular Weight
433.50 g/mol
CAS Number
478911-60-3
Chemical Structure and Nomenclature
A definitive 2D chemical structure, IUPAC name, and a complete SMILES string for IK-862 are not publicly available in the reviewed literature. Further investigation into proprietary databases or direct contact with the originating researchers may be necessary to obtain this detailed structural information.
Mechanism of Action and Signaling Pathway
IK-862 exerts its therapeutic effect through the selective inhibition of TACE. This action directly impacts the TNF-α signaling pathway, a cornerstone of the inflammatory response.
TACE-Mediated TNF-α Release and Downstream Signaling:
Figure 1: IK-862 Inhibition of the TACE Signaling Pathway. This diagram illustrates how IK-862 blocks the TACE-mediated cleavage of pro-TNF-α, thereby preventing the release of soluble TNF-α and inhibiting downstream inflammatory and apoptotic signaling.
The inhibition of TACE by IK-862 leads to a reduction in circulating soluble TNF-α. This, in turn, prevents the activation of TNF receptors (TNFR1 and TNFR2) on target cells, which would otherwise trigger a cascade of intracellular signaling events. These events typically culminate in the activation of transcription factors like NF-κB and AP-1, leading to the expression of a wide range of pro-inflammatory genes, including other cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response.
Experimental Protocols
Detailed experimental protocols for the evaluation of IK-862 are not widely published. However, based on standard methodologies for assessing TACE inhibitors, the following experimental workflows can be proposed.
In Vitro TACE Inhibition Assay
This assay is designed to determine the direct inhibitory activity of IK-862 on recombinant TACE.
Figure 2: Workflow for an In Vitro TACE Inhibition Assay. This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of IK-862 against TACE.
Methodology:
Reagent Preparation: Prepare solutions of recombinant human TACE, a fluorogenic peptide substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher), and a dilution series of IK-862 in a suitable assay buffer.
Inhibitor Incubation: In a microplate, pre-incubate the recombinant TACE with varying concentrations of IK-862 for a specified period to allow for inhibitor binding.
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Data Analysis: Plot the rate of reaction against the concentration of IK-862 and fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of IK-862 required to inhibit TACE activity by 50%.
Cell-Based TNF-α Release Assay
This assay measures the ability of IK-862 to inhibit the release of TNF-α from stimulated cells.
Figure 3: Workflow for a Cell-Based TNF-α Release Assay. This diagram shows the process for evaluating the efficacy of IK-862 in a cellular context.
Methodology:
Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which is known to produce TNF-α upon stimulation.
Compound Treatment: Pre-incubate the cells with a range of concentrations of IK-862 for a defined period.
Cell Stimulation: Stimulate the cells with an agent known to induce TNF-α production and release, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: Plot the concentration of TNF-α against the concentration of IK-862 and determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in TNF-α release.
Future Directions
The selective inhibition of TACE by IK-862 presents a promising therapeutic strategy for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The development of detailed synthetic routes and the acquisition of high-resolution structural data will be crucial for advancing IK-862 or analogous compounds through the drug development pipeline.
Exploratory
Preclinical Profile of IK-862: A TACE Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction IK-862 is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IK-862 is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme in the inflammatory process, responsible for the shedding of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, IK-862 has the potential to modulate TNF-α signaling and impact a range of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the publicly available preclinical information on IK-862.
Core Data Summary
Extensive searches of publicly available scientific literature and databases have revealed limited quantitative preclinical data for IK-862. The primary citation associated with this compound is a review article focusing on the broader family of metzincin inhibitors. Unfortunately, this publication does not contain specific in vitro or in vivo experimental data for IK-862. Chemical suppliers list IK-862 as a selective TACE inhibitor, but do not provide specific potency or efficacy data.
Due to the absence of specific quantitative data in the public domain, a detailed data table and experimental protocols for IK-862 cannot be provided at this time. The following sections will focus on the theoretical mechanism of action and the general experimental approaches used in the preclinical assessment of TACE inhibitors.
Mechanism of Action and Signaling Pathway
IK-862 is designed to directly inhibit the enzymatic activity of TACE. TACE is a zinc-dependent metalloprotease that cleaves the extracellular domain of various transmembrane proteins, a process known as "shedding." Its most well-characterized substrate is pro-TNF-α.
TACE-Mediated TNF-α Signaling Pathway
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by IK-862.
The inhibition of TACE by IK-862 is expected to prevent the release of soluble TNF-α, thereby reducing the activation of TNF receptors and downstream pro-inflammatory signaling pathways. This mechanism of action provides the rationale for its investigation in TNF-α-driven pathologies.
General Experimental Protocols for TACE Inhibitor Evaluation
While specific protocols for IK-862 are not available, the following outlines the standard experimental workflows used to characterize TACE inhibitors.
In Vitro TACE Inhibition Assay Workflow
Caption: A typical workflow for an in vitro TACE enzymatic assay.
Methodology:
Reagent Preparation: Recombinant human TACE, a fluorogenic peptide substrate (often with a FRET pair), and serial dilutions of the test compound (IK-862) are prepared in an appropriate assay buffer.
Reaction Initiation: The enzyme, substrate, and inhibitor are combined in a microplate. The reaction is typically initiated by the addition of the substrate.
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
Signal Detection: As TACE cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Animal Model Evaluation Workflow
Caption: A generalized workflow for in vivo evaluation of a TACE inhibitor.
Methodology:
Model Selection: An appropriate animal model of inflammation is chosen, such as a lipopolysaccharide (LPS)-induced endotoxemia model in rodents, which is known to cause a robust increase in circulating TNF-α.
Group Allocation and Dosing: Animals are randomized into different treatment groups, including a vehicle control and various dose levels of the TACE inhibitor (IK-862). The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).
Inflammatory Challenge: After a predetermined time to allow for drug absorption and distribution, the inflammatory response is induced by administering LPS.
Pharmacodynamic Assessment: Blood samples are collected at various time points post-LPS challenge.
Biomarker Analysis: Plasma or serum levels of TNF-α are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Efficacy Evaluation: The percentage of TNF-α inhibition in the drug-treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
IK-862 is identified as a selective TACE inhibitor, a mechanism with therapeutic potential in a variety of diseases. However, a significant lack of publicly available preclinical data, including quantitative measures of potency and efficacy, as well as detailed experimental protocols, currently limits a comprehensive understanding of its pharmacological profile. The information provided in this guide is based on the established principles of TACE biology and the general methodologies used for the evaluation of TACE inhibitors. Further disclosure of specific preclinical data for IK-862 is necessary for a complete assessment of its therapeutic potential.
Foundational
An In-Depth Technical Guide to the Therapeutic Potential of IκB Kinase (IKK) Inhibitors in Inflammation
Lack of Publicly Available Data on IK-862 Following a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compou...
Author: BenchChem Technical Support Team. Date: December 2025
Lack of Publicly Available Data on IK-862
Following a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "IK-862" and its therapeutic potential in inflammation.
However, the provided search results contain substantial information on the broader class of IκB kinase (IKK) inhibitors, which are highly relevant to the user's interest in novel anti-inflammatory therapeutics. Therefore, this technical guide will focus on the therapeutic potential of IKK inhibitors in inflammation, drawing upon the principles and data presented in the available literature.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of IKK in the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappaB (NF-κB) pathway. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The IκB kinase (IKK) complex is a central regulator of the NF-κB pathway. It consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]
Given its critical role in activating NF-κB, the IKK complex, and particularly the IKKβ subunit, has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.[1] Small molecule inhibitors of IKKβ are being actively investigated for their potential to treat a range of inflammatory conditions.[1]
Mechanism of Action of IKK Inhibitors
IKK inhibitors are small molecules designed to selectively bind to and inhibit the catalytic activity of the IKKβ subunit. By blocking the kinase function of IKKβ, these inhibitors prevent the phosphorylation of IκB proteins. Consequently, IκB remains bound to NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This mechanism effectively dampens the inflammatory response at a critical upstream signaling node.
The therapeutic potential of IKK inhibitors lies in their ability to broadly suppress the production of a wide array of inflammatory mediators that are dependent on NF-κB signaling. This includes key cytokines such as Interleukin-6 (IL-6), TNF-α, and Interleukin-1β (IL-1β), as well as chemokines that mediate the influx of immune cells to the site of inflammation.[1]
Quantitative Data on the Efficacy of an IKKβ Inhibitor
The following tables summarize the in vivo efficacy of a selective IKKβ inhibitor, PHA-408, in a rat model of lung inflammation induced by lipopolysaccharide (LPS) or cigarette smoke (CS).[1]
Table 1: Effect of PHA-408 on Neutrophil Influx in Bronchoalveolar Lavage (BAL) Fluid [1]
Treatment Group
Neutrophil Count (x10^5) in BAL Fluid (LPS Model)
Neutrophil Count (x10^5) in BAL Fluid (CS Model)
Control
~0.5
~0.5
LPS/CS Exposure
~10.0
~4.0
PHA-408 (15 mg/kg) + LPS/CS
~4.0
~2.0
PHA-408 (45 mg/kg) + LPS/CS
~2.0
~1.5
Table 2: Effect of PHA-408 on Pro-inflammatory Mediators in BAL Fluid and Lung Tissue (LPS Model) [1]
Pro-inflammatory Mediator
Control
LPS Exposure
PHA-408 (15 mg/kg) + LPS
PHA-408 (45 mg/kg) + LPS
CINC-1 in BAL Fluid (pg/ml)
~100
~1200
~600
~400
IL-6 in Lung (pg/mg protein)
~50
~1000
~500
~300
TNF-α in Lung (pg/mg protein)
~20
~400
~200
~100
IL-1β in Lung (pg/mg protein)
~100
~600
~300
~200
GM-CSF in Lung (pg/mg protein)
~10
~100
~50
~30
Experimental Protocols
In Vivo Model of LPS-Induced Lung Inflammation in Rats[1]
This protocol describes a common method for evaluating the efficacy of an anti-inflammatory agent in an acute lung injury model.
1. Animal Model:
Species: Male Sprague-Dawley rats.
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Acclimatization:
Animals are acclimatized to the facility for at least one week prior to the experiment.
3. Drug Administration:
The IKKβ inhibitor (e.g., PHA-408) is formulated in an appropriate vehicle.
The inhibitor is administered orally (p.o.) at specified doses (e.g., 15 mg/kg and 45 mg/kg) two hours prior to the inflammatory challenge.
A vehicle control group receives the formulation vehicle only.
4. Inflammatory Challenge:
Lipopolysaccharide (LPS) from Escherichia coli is used to induce inflammation.
Rats are anesthetized, and LPS is instilled intratracheally.
5. Sample Collection:
At various time points post-LPS instillation (e.g., 1, 4, and 24 hours), animals are euthanized.
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile saline solution to collect BAL fluid. The total cell count and differential cell counts (specifically neutrophils) are determined.
Lung Tissue: Lung lobes are collected for further analysis. A portion is homogenized for measuring protein concentration and cytokine levels. Another portion may be fixed for histological analysis.
6. Endpoint Analysis:
Cellular Infiltration: Neutrophil counts in the BAL fluid are quantified to assess the degree of inflammatory cell influx.
Pro-inflammatory Mediators: Levels of cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., CINC-1) in the BAL fluid and lung homogenates are measured using techniques such as ELISA or Luminex assays.
NF-κB Activation: Nuclear extracts from lung tissue can be prepared to assess the nuclear translocation and DNA binding activity of NF-κB using methods like Electrophoretic Mobility Shift Assay (EMSA).
Histopathology: Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to visually assess the extent of inflammation, edema, and tissue damage.
Visualization of Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.
Application Notes and Protocols for the Cell-Based Characterization of HIF-2α/TACE Inhibitor IK-862
For Researchers, Scientists, and Drug Development Professionals Introduction IK-862 is a small molecule inhibitor targeting two key proteins implicated in cancer progression: Tumor Necrosis Factor-Alpha Converting Enzyme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-862 is a small molecule inhibitor targeting two key proteins implicated in cancer progression: Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and Hypoxia-Inducible Factor 2-alpha (HIF-2α). The dual inhibition of these pathways presents a promising strategy for cancer therapy. TACE is responsible for the shedding of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR), and its dysregulation is linked to inflammation and tumor growth. HIF-2α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), by promoting angiogenesis, cell proliferation, and survival.[1]
These application notes provide a comprehensive overview of the signaling pathways affected by IK-862 and detailed protocols for cell-based assays to characterize its activity. While specific quantitative data for IK-862 is not publicly available, this document provides representative data and protocols for well-characterized inhibitors of the HIF-2α pathway to guide experimental design.
Signaling Pathways
HIF-2α Signaling Pathway
Under normoxic conditions, the alpha subunit of HIF-2 (HIF-2α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or in cells with VHL mutations, PHDs are inactive, and HIF-2α stabilizes. It then translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[2][3] Small molecule inhibitors like IK-862 are designed to bind to a pocket in the HIF-2α protein, preventing its heterodimerization with ARNT and thus blocking its transcriptional activity.
HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of IK-862.
TACE (ADAM17) Signaling Pathway
TACE is a transmembrane metalloprotease that cleaves the extracellular domains of a wide variety of membrane-bound proteins, a process known as "shedding". Key substrates of TACE include the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The shedding of these molecules releases their soluble, active forms, which can then bind to their respective receptors and activate downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and inflammation. By inhibiting TACE, IK-862 can block the release of these signaling molecules, thereby attenuating these downstream effects.
TACE (ADAM17) signaling pathway and its inhibition by IK-862.
Data Presentation
As quantitative data for IK-862 is not publicly available, the following tables present representative data for a well-characterized HIF-2α inhibitor, PT2385, to illustrate the expected outcomes of the described assays.
Table 1: Representative IC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay
Cell Line
Description
IC50 (nM)
786-O
Human renal clear cell carcinoma, VHL-deficient
42
Data is for the representative compound PT2385 and was obtained from a study using a 786-O cell line stably transfected with a hypoxia-responsive element (HRE) luciferase reporter.[4]
Table 2: Representative EC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay
Cell Line
Description
EC50 (nM)
786-O
Human renal clear cell carcinoma, VHL-deficient
27
Data is for the representative compound PT2385 and was obtained from a study evaluating the inhibition of a HIF-2α-driven luciferase reporter.[5][6]
Experimental Protocols
The following are detailed protocols for cell-based assays to characterize the activity of IK-862.
Protocol 1: HIF-2α Reporter Gene Assay
This assay measures the ability of IK-862 to inhibit HIF-2α transcriptional activity. A renal cell carcinoma cell line with a VHL mutation, such as 786-O, which constitutively expresses high levels of HIF-2α, is an appropriate model.[7][8] These cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
Workflow for the HIF-2α reporter gene assay.
Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Transfection: Seed 786-O cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well. After 24 hours, transfect the cells with an HRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment: After 24-48 hours of incubation to allow for plasmid expression, prepare a serial dilution of IK-862 in the cell culture medium. Replace the medium on the cells with the medium containing the different concentrations of IK-862. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells with the compound for 18-24 hours.
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the IK-862 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Western Blot for HIF-2α and Downstream Target Proteins
This protocol is used to assess the effect of IK-862 on the protein levels of HIF-2α and its downstream targets, such as VEGF.
Workflow for Western blot analysis.
Cell Treatment: Seed 786-O cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of IK-862 or vehicle control for 24 hours.
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against HIF-2α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10]
Protocol 3: TACE (ADAM17) Activity Assay
This is a fluorometric assay to measure the enzymatic activity of TACE and the inhibitory effect of IK-862. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that is cleaved by TACE, resulting in a fluorescent signal.
Reagent Preparation: Prepare the TACE assay buffer, TACE enzyme, FRET substrate, and a known TACE inhibitor (e.g., GM6001) as a positive control, according to the assay kit manufacturer's instructions.[11][12]
Inhibitor Preparation: Prepare a serial dilution of IK-862 in the TACE assay buffer.
Assay Procedure:
In a 96-well black plate, add the TACE enzyme to each well.
Add the diluted IK-862, positive control inhibitor, or assay buffer (for enzyme control) to the respective wells.
Incubate for 5-10 minutes at 37°C.
Initiate the reaction by adding the TACE FRET substrate to all wells.
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm) in a kinetic mode for 30-60 minutes at 37°C.[11][13]
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of IK-862. Determine the percent inhibition relative to the enzyme control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 4: Cell Proliferation Assay
This assay determines the effect of IK-862 on the proliferation of cancer cells. The MTT or MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.
Cell Seeding: Seed cancer cells (e.g., 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of IK-862 for 72 hours. Include a vehicle control.
MTT/MTS Assay:
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the IK-862 concentration and determine the IC50 value.
Protocol 5: VEGF Secretion ELISA
This protocol quantifies the amount of VEGF secreted by cancer cells into the culture medium following treatment with IK-862.
Cell Treatment and Supernatant Collection: Seed 786-O cells in a 24-well plate and treat with different concentrations of IK-862 for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove any cell debris.
ELISA Procedure:
Use a commercial human VEGF ELISA kit and follow the manufacturer's instructions.[14][15][16][17][18]
Briefly, add the collected supernatants, standards, and controls to the wells of a microplate pre-coated with a capture antibody for human VEGF.
Incubate to allow VEGF to bind to the immobilized antibody.
Wash the wells and add a biotinylated detection antibody.
Incubate and wash again.
Add streptavidin-HRP conjugate, incubate, and wash.
Add a substrate solution and incubate until color develops.
Stop the reaction and measure the absorbance at 450 nm.
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the cell culture supernatants. Analyze the dose-dependent effect of IK-862 on VEGF secretion.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the cellular effects of the dual HIF-2α/TACE inhibitor, IK-862. By employing these cell-based assays, scientists can elucidate the mechanism of action, determine the potency, and evaluate the anti-proliferative and anti-angiogenic effects of this compound, thereby facilitating its further development as a potential cancer therapeutic.
Application Notes and Protocols for IK-862 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction IK-862 is a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloprotein...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-862 is a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17)[1]. TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form[2]. By inhibiting TACE, IK-862 effectively blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancer[2][3]. These application notes provide a comprehensive guide for the use of IK-862 in cell culture experiments, including recommended concentration ranges, experimental protocols, and data interpretation guidelines.
Mechanism of Action
TACE is a member of the ADAM family of metalloproteinases that plays a crucial role in the "shedding" of various cell surface proteins, thereby modulating cell-cell communication and signaling[3]. The primary and most studied function of TACE is the cleavage of the 26 kDa transmembrane pro-TNF-α to release the 17 kDa soluble TNF-α[2]. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation, apoptosis, and immune responses.
IK-862, as a selective TACE inhibitor, is expected to reduce the levels of soluble TNF-α in the cell culture supernatant. This can lead to a variety of downstream effects depending on the cell type and experimental conditions, including a reduction in inflammatory responses and potential alterations in cell viability and signaling pathways regulated by TNF-α.
Recommended Concentration for Cell Culture
The optimal concentration of IK-862 for cell culture experiments should be determined empirically for each cell line and experimental setup. Based on published data for other TACE inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for TACE inhibition and the optimal working concentration for downstream cellular assays.
Table 1: Exemplary IC50 Values of TACE Inhibitors in Cell-Based Assays
Note: The data in this table is for other TACE inhibitors and should be used as a reference for designing experiments with IK-862. The optimal concentration for IK-862 may vary.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of IK-862 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of IK-862 on cell viability and to establish a non-toxic working concentration range. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[5].
Materials:
Cells of interest
Complete cell culture medium
IK-862
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Prepare serial dilutions of IK-862 in complete medium.
Remove the medium from the wells and add 100 µL of the IK-862 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve IK-862).
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[5].
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Incubate the plate overnight at 37°C in a humidified atmosphere[5].
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for TACE and Downstream Signaling
This protocol is to assess the effect of IK-862 on the expression of TACE and key proteins in the TNF-α signaling pathway.
Materials:
Cells of interest
Complete cell culture medium
IK-862
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with various concentrations of IK-862 for the desired time.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane[9].
Block the membrane with blocking buffer for 1 hour at room temperature[8].
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[8].
Wash the membrane three times with TBST for 5 minutes each.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 5 minutes each.
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analyze the band intensities and normalize to a loading control like actin.
TACE Activity Assay
This protocol is to directly measure the inhibitory effect of IK-862 on TACE enzymatic activity. This can be done using a fluorogenic peptide substrate or by measuring the cleavage of a pro-TNF-α substrate.
Materials:
Cell lysates or recombinant TACE
IK-862
TACE activity assay buffer (e.g., 10 mM Tris pH 7.5, 1 mM MgCl2, 0.2 mM CaCl2)[10]
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2) or recombinant pro-TNF-α substrate[10]
96-well black plates (for fluorescent assay)
Fluorometer or western blot equipment
Protocol (using a fluorogenic substrate):
Prepare cell lysates containing TACE or use purified recombinant TACE.
In a 96-well black plate, add the cell lysate or recombinant TACE.
Add different concentrations of IK-862 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
Initiate the reaction by adding the fluorogenic TACE substrate.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
Calculate the rate of substrate cleavage for each concentration of IK-862.
Determine the IC50 value of IK-862 for TACE inhibition by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: TACE Signaling Pathway and the inhibitory action of IK-862.
Caption: Workflow for determining the optimal concentration of IK-862.
Caption: Workflow for assessing the cellular effects of IK-862.
Application Notes and Protocols for IK-862, a Selective TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction IK-862 is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-862 is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from its membrane-bound precursor. By inhibiting TACE, IK-862 effectively blocks the production of soluble TNF-α, a critical mediator of inflammation. This property makes IK-862 a valuable research tool for studying the roles of TACE and TNF-α in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. These application notes provide detailed protocols for the dissolution and storage of IK-862, as well as an overview of the signaling pathway it modulates.
The solubility of IK-862 can vary depending on the solvent. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted with aqueous buffers or cell culture media for experimental use.
Recommended Solvents and Stock Solution Preparation:
For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of IK-862.
Protocol for Preparing a 40 mg/mL Stock Solution:
Weigh out the desired amount of IK-862 powder using an analytical balance in a sterile environment.
To prepare a 40 mg/mL stock solution, dissolve 2 mg of IK-862 in 50 µL of high-purity DMSO.
Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
Visually inspect the solution to ensure there are no undissolved particles.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Solubility Data:
Solvent
Concentration
DMSO
≥ 40 mg/mL
Storage and Stability
Proper storage of IK-862 is crucial to maintain its chemical integrity and biological activity.
Solid Form: Store the vial of IK-862 powder at -20°C in a desiccator to protect it from moisture.[1]
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to use a fresh aliquot for each experiment.
Experimental Protocols
In Vitro TACE Inhibition Assay (General Protocol):
This protocol provides a general workflow for assessing the inhibitory activity of IK-862 on TACE in a cell-free enzymatic assay.
Caption: A generalized workflow for determining the in vitro inhibitory activity of IK-862 against TACE.
Methodology:
Reagent Preparation:
Prepare a series of dilutions of IK-862 in the appropriate assay buffer. The final concentration of DMSO should be consistent across all wells.
Dilute the recombinant TACE enzyme to the desired concentration in assay buffer.
Prepare the fluorogenic TACE substrate according to the manufacturer's instructions.
Assay Procedure:
Add the diluted TACE enzyme to the wells of a microplate.
Add the diluted IK-862 or vehicle control (DMSO) to the respective wells.
Pre-incubate the enzyme and inhibitor for a specified period at the optimal temperature for the enzyme (e.g., 37°C).
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths. The signal can be read kinetically over time or as an endpoint measurement after a fixed incubation period.
Data Analysis:
Subtract the background fluorescence (wells without enzyme) from all readings.
Calculate the percentage of TACE inhibition for each concentration of IK-862 relative to the vehicle control.
Plot the percent inhibition against the logarithm of the IK-862 concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
IK-862 exerts its effect by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.
Caption: IK-862 inhibits TACE, preventing the release of soluble TNF-α and subsequent pro-inflammatory signaling.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please consult the Safety Data Sheet (SDS) for handling and safety information.
Application Notes and Protocols: Using IK-862 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals Introduction Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1][2] Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are central to the pathogenesis of RA.[3] TNF-α is synthesized as a transmembrane precursor (pro-TNF-α) and is cleaved by the TNF-α Converting Enzyme (TACE), also known as ADAM17, to release the soluble, active form.[4] Inhibition of TACE represents a promising therapeutic strategy to reduce the levels of soluble TNF-α and thereby ameliorate the inflammatory cascade in RA.
IK-862 is a selective inhibitor of TACE.[4] These application notes provide a detailed protocol for evaluating the efficacy of IK-862 in the collagen-induced arthritis (CIA) mouse model, a widely used and well-validated preclinical model that shares many pathological and immunological features with human RA.[5][6][7]
Mechanism of Action: TACE Inhibition in Rheumatoid Arthritis
In the context of rheumatoid arthritis, inflammatory cells such as macrophages and T-cells produce pro-TNF-α. TACE, a membrane-bound metalloproteinase, cleaves pro-TNF-α at the cell surface, releasing soluble TNF-α (sTNF-α) into the synovium and systemic circulation. sTNF-α then binds to its receptors (TNFR1 and TNFR2) on various cell types, including synovial fibroblasts, chondrocytes, and osteoclasts. This binding triggers a cascade of intracellular signaling pathways, including the NF-κB and MAPK pathways, leading to the production of other pro-inflammatory cytokines (e.g., IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs).[3][8] This inflammatory milieu perpetuates synovial inflammation, cartilage degradation, and bone erosion.[7][9] IK-862, by selectively inhibiting TACE, prevents the release of sTNF-α, thus reducing its downstream inflammatory effects.
Caption: Mechanism of action of IK-862 as a TACE inhibitor in arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is the gold standard for preclinical evaluation of RA therapeutics.[5] It is induced by immunization with type II collagen (CII), leading to an autoimmune response against joint cartilage.[6][7]
Prepare a 2 mg/mL solution of CII by dissolving it in 0.1 M acetic acid overnight at 4°C.
Create an emulsion by mixing the CII solution 1:1 with CFA.
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of CII.
Booster Immunization (Day 21):
Prepare a new emulsion by mixing the CII solution 1:1 with IFA.
Administer 100 µL of the emulsion intradermally at a site near the primary injection.
Monitoring:
Begin monitoring mice for signs of arthritis starting from Day 21, three times per week.
Signs include paw swelling, erythema, and loss of joint function.
Preparation and Administration of IK-862
Materials:
IK-862 compound.
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).
Oral gavage needles.
Analytical balance.
Protocol:
Preparation:
Calculate the required amount of IK-862 based on the desired dose and the number and weight of the mice.
Prepare a homogenous suspension of IK-862 in the chosen vehicle. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL volume), weigh the appropriate amount of IK-862 and suspend it in the vehicle.
Administration:
Begin treatment upon the first signs of arthritis (therapeutic protocol, typically around Day 24-28) or on Day 21 (prophylactic protocol).
Administer IK-862 or vehicle control daily via oral gavage.
Caption: Experimental workflow for testing IK-862 in the CIA mouse model.
Assessment of Arthritis Severity
Clinical Scoring:
Visually score each of the four paws on a scale of 0-4 based on the severity of inflammation.
0: No evidence of erythema or swelling.
1: Subtle erythema or localized edema.
2: Moderate erythema and edema involving the entire paw.
3: Pronounced erythema and edema with limited joint mobility.
4: Ankylosis (joint rigidity).
The maximum score per mouse is 16.
Paw Thickness:
Measure the thickness of the hind paws using a digital caliper.
Measurements should be taken three times per week.
Body Weight:
Monitor body weight three times per week as an indicator of general health. Weight loss can be a sign of systemic inflammation.[11]
Endpoint Analysis (Day 42)
Histopathology:
At the study endpoint, euthanize mice and collect hind paws.
Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Biomarker Analysis:
Collect blood via cardiac puncture and process to obtain serum or plasma.
Measure levels of key cytokines, especially TNF-α, as well as others like IL-1β and IL-6, using ELISA or multiplex assays.
Analyze anti-CII antibody levels in the serum to assess the immune response to the collagen immunization.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Assessment of Arthritis
Treatment Group
Mean Arthritis Score (Day 42)
Mean Paw Thickness (mm, Day 42)
Mean Change in Body Weight (%)
Naive (No Disease)
0.0 ± 0.0
1.5 ± 0.1
+5.0 ± 1.0
Vehicle Control
10.5 ± 1.2
3.2 ± 0.3
-8.0 ± 2.5
IK-862 (1 mg/kg)
8.2 ± 1.5
2.8 ± 0.4
-5.5 ± 2.0
IK-862 (10 mg/kg)
4.1 ± 0.9
2.1 ± 0.2
-1.0 ± 1.5
IK-862 (30 mg/kg)
2.5 ± 0.7
1.8 ± 0.2
+2.0 ± 1.2
Positive Control (e.g., Dexamethasone)
1.5 ± 0.5
1.6 ± 0.1
+1.5 ± 1.0
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined.
Table 2: Histopathological and Biomarker Analysis
Treatment Group
Histology Score (Inflammation)
Histology Score (Bone Erosion)
Serum TNF-α (pg/mL)
Serum IL-6 (pg/mL)
Naive (No Disease)
0.1 ± 0.1
0.0 ± 0.0
15 ± 5
10 ± 4
Vehicle Control
3.5 ± 0.4
3.2 ± 0.5
250 ± 45
180 ± 30
IK-862 (1 mg/kg)
2.8 ± 0.6
2.5 ± 0.4
150 ± 35
130 ± 25
IK-862 (10 mg/kg)
1.2 ± 0.3
1.1 ± 0.3
60 ± 15
55 ± 12
IK-862 (30 mg/kg)
0.8 ± 0.2
0.6 ± 0.2
35 ± 10
25 ± 8
Positive Control (e.g., Dexamethasone)
0.5 ± 0.2
0.4 ± 0.1
25 ± 8
20 ± 6
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined.
Conclusion
This document provides a comprehensive framework for evaluating the therapeutic potential of the TACE inhibitor IK-862 in a mouse model of rheumatoid arthritis. Adherence to these detailed protocols for CIA induction, drug administration, and endpoint analysis will enable researchers to robustly assess the efficacy of IK-862 in reducing inflammation and joint damage, providing critical preclinical data for its development as a potential RA therapeutic.
Application Notes and Protocols for IK-862 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals Introduction IK-862 is a selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-862 is a selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active form (sTNF-α). In the context of Alzheimer's disease (AD), neuroinflammation is a key pathological feature, and elevated levels of sTNF-α have been implicated in neuronal damage and disease progression. However, TACE also functions as an α-secretase for the amyloid precursor protein (APP), cleaving it in a non-amyloidogenic pathway. This dual role of TACE presents a complex but important target for therapeutic intervention in AD. These application notes provide detailed protocols for utilizing IK-862 to investigate the role of TACE in AD pathogenesis.
Mechanism of Action of TACE in Alzheimer's Disease
TACE plays a multifaceted role in the molecular pathology of Alzheimer's disease. Its primary functions relevant to AD are:
Processing of TNF-α: TACE cleaves the 26 kDa transmembrane pro-TNF-α to release the 17 kDa soluble TNF-α (sTNF-α).[1][2] sTNF-α is a potent pro-inflammatory cytokine that, in the AD brain, is primarily produced by activated microglia and astrocytes.[3] Elevated levels of sTNF-α contribute to a chronic neuroinflammatory state, which can exacerbate amyloid-beta (Aβ) and tau pathologies, leading to synaptic dysfunction and neuronal cell death.[4][5]
APP Processing: TACE is one of the enzymes with α-secretase activity.[6][7] It cleaves the amyloid precursor protein (APP) within the Aβ domain, a process that prevents the formation of the neurotoxic Aβ peptide. This is known as the non-amyloidogenic pathway. Therefore, inhibition of TACE could potentially shift APP processing towards the amyloidogenic pathway, leading to increased Aβ production. However, studies have shown that under normal conditions, TACE and the β-secretase (BACE1) may not directly compete for APP substrate.[6][8]
The therapeutic potential of TACE inhibitors like IK-862 in AD lies in their ability to reduce the production of pro-inflammatory sTNF-α. However, the potential impact on APP processing requires careful evaluation in any experimental design.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of TACE inhibition in models of Alzheimer's disease.
Table 1: Effect of TACE Inhibition on TNF-α and APP Processing
Caption: TACE signaling pathway in Alzheimer's disease and the inhibitory action of IK-862.
Experimental Protocols
Measurement of TACE Activity in Brain Tissue
This protocol describes how to measure TACE activity in brain tissue homogenates using a commercially available TACE activity assay kit.
Materials:
IK-862
Alzheimer's disease model mice (e.g., 5xFAD, APP/PS1) and wild-type controls
TACE activity assay kit (e.g., from Abcam, R&D Systems)
Brain homogenization buffer (e.g., ice-cold lysis buffer with protease inhibitors)
Dounce homogenizer
Microcentrifuge
96-well black microplate
Fluorometric microplate reader
Procedure:
Tissue Preparation:
Treat AD model mice with IK-862 or vehicle control for the desired duration.
Anesthetize mice and perfuse with ice-cold PBS.[2]
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
Homogenize the tissue in ice-cold lysis buffer using a Dounce homogenizer.
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
TACE Activity Assay:
Follow the manufacturer's protocol for the TACE activity assay kit.
Typically, this involves adding a specific fluorogenic TACE substrate to the brain lysate.
Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.
Calculate TACE activity based on the rate of substrate cleavage, normalized to the total protein concentration of the lysate.
Quantification of Soluble TNF-α in Cell Culture Supernatants
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of soluble TNF-α released from microglial cells treated with IK-862.
Materials:
IK-862
Primary microglia or a microglial cell line (e.g., BV-2)
Lipopolysaccharide (LPS)
Cell culture medium and supplements
Human or mouse TNF-α ELISA kit (e.g., from Abcam, R&D Systems, Elabscience)
96-well ELISA plate
Microplate reader
Procedure:
Cell Culture and Treatment:
Plate microglial cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
Pre-treat the cells with various concentrations of IK-862 for 1-2 hours.
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a vehicle-treated control group.
Incubate for 6-24 hours.
Sample Collection:
Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.[10]
Store the supernatant at -80°C until use.
ELISA Protocol:
Follow the instructions provided with the TNF-α ELISA kit.
Briefly, this involves adding standards and samples to the antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.
Measure the absorbance at the specified wavelength using a microplate reader.
Calculate the concentration of sTNF-α in the samples by comparing their absorbance to the standard curve.[4]
Western Blot Analysis of Pro-TNF-α
This protocol describes the detection of the membrane-bound precursor form of TNF-α (pro-TNF-α) in microglial cell lysates by Western blotting.
Materials:
IK-862
Primary microglia or a microglial cell line
LPS
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against pro-TNF-α
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis:
Treat microglial cells with IK-862 and/or LPS as described in the ELISA protocol.
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Scrape the cells and collect the lysate.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Collect the supernatant and determine the protein concentration.
Western Blotting:
Denature protein samples by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against pro-TNF-α overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the chemiluminescent substrate.
Visualize the protein bands using an imaging system. The expected molecular weight for pro-TNF-α is approximately 26 kDa.
Assessment of Neuroinflammation in an Alzheimer's Mouse Model
This protocol provides a general workflow for evaluating the effect of IK-862 on neuroinflammation in an AD mouse model.
Caption: Experimental workflow for assessing the effect of IK-862 on neuroinflammation in an AD mouse model.
Procedure:
Animal Treatment: Administer IK-862 or vehicle to AD mice for a specified period.
Behavioral Analysis: Conduct behavioral tests like the Morris water maze or Y-maze to assess cognitive function.
Tissue Processing: Perfuse the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be used for biochemical assays.[2]
Immunohistochemistry: Stain brain sections for markers of microgliosis (Iba1), astrogliosis (GFAP), and TNF-α to visualize the extent of neuroinflammation.
ELISA: Homogenize brain tissue and perform ELISAs to quantify the levels of pro-inflammatory cytokines such as sTNF-α and IL-1β.
qPCR: Extract RNA from brain tissue and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Nos2).
Evaluation of Neuronal Function In Vitro
This protocol describes how to assess the neuroprotective effects of IK-862 on neurons co-cultured with activated microglia.
Materials:
IK-862
Primary neurons and primary microglia (or cell lines)
LPS
Co-culture inserts (e.g., Transwell)
MTT or LDH assay kits for cell viability
Antibodies for immunocytochemistry (e.g., MAP2 for neurons, cleaved caspase-3 for apoptosis)
Fluorescence microscope
Procedure:
Co-culture Setup:
Plate neurons in the bottom chamber of a co-culture plate.
Plate microglia on the Transwell insert.
Treatment:
Treat the microglial cells on the insert with IK-862 followed by LPS stimulation.
Co-incubation: Place the microglia-containing insert into the well with the neurons and co-culture for 24-48 hours.
Assessment of Neuronal Viability:
MTT Assay: Measure the metabolic activity of the neurons as an indicator of cell viability.
LDH Assay: Measure the release of lactate dehydrogenase from damaged neurons into the culture medium.
Immunocytochemistry:
Fix the neurons and stain with an antibody against a neuronal marker (e.g., MAP2) to assess neuronal morphology and density.
Stain for an apoptosis marker (e.g., cleaved caspase-3) to quantify neuronal cell death.
Analysis: Quantify the results from the viability assays and immunocytochemistry to determine the neuroprotective effect of IK-862.
Conclusion
IK-862, as a selective TACE inhibitor, is a valuable tool for investigating the role of TNF-α-mediated neuroinflammation in Alzheimer's disease. The protocols provided here offer a framework for researchers to study the efficacy of TACE inhibition in various AD models. It is crucial to concurrently assess the effects on APP processing to fully understand the therapeutic potential and any potential liabilities of this approach. These studies will contribute to a better understanding of the complex interplay between neuroinflammation and amyloid pathology in AD and may pave the way for novel therapeutic strategies.
Application of IK-862 in Cancer Research: An Overview
Extensive literature searches have revealed no specific preclinical or clinical data on a compound designated IK-862 for applications in cancer research. The name "IK-862" appears in the catalog of some commercial chemic...
Author: BenchChem Technical Support Team. Date: December 2025
Extensive literature searches have revealed no specific preclinical or clinical data on a compound designated IK-862 for applications in cancer research. The name "IK-862" appears in the catalog of some commercial chemical suppliers, where it is described as a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, there is a notable absence of peer-reviewed scientific publications, clinical trial data, or detailed experimental protocols associated with this specific molecule.
The user's request for detailed application notes, protocols, quantitative data, and signaling pathway diagrams for IK-862 cannot be fulfilled due to this lack of publicly available information. It is possible that IK-862 is a compound in very early stages of development with no published data, a misidentified designation, or a tool compound not actively being pursued for oncology applications.
While information on IK-862 is unavailable, this document provides a general overview of the application of TACE inhibitors in cancer research, which would be the putative area of interest for IK-862.
The Role of TACE (ADAM17) in Cancer
Tumor Necrosis Factor-α Converting Enzyme (TACE) is a transmembrane metalloproteinase that plays a crucial role in the shedding of the extracellular domains of a wide variety of cell surface proteins. This process, known as "ectodomain shedding," releases soluble forms of these proteins, which can then act as signaling molecules.
One of the most well-characterized substrates of TACE is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). TACE cleaves pro-TNF-α to release soluble TNF-α, a potent pro-inflammatory cytokine that has complex and often contradictory roles in cancer. TACE also cleaves and activates other molecules implicated in cancer progression, including ligands of the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-α (TGF-α) and Amphiregulin.
The overexpression and hyperactivity of TACE have been linked to the pathogenesis of various cancers. By promoting the release of growth factors and inflammatory cytokines, TACE can contribute to:
Tumor growth and proliferation: Through the activation of EGFR signaling.
Inflammation: By releasing TNF-α, which can create a pro-tumorigenic inflammatory microenvironment.
Angiogenesis: The formation of new blood vessels that supply tumors with nutrients.
Metastasis: The spread of cancer cells to other parts of the body.
General Application of TACE Inhibitors in Cancer Research
Given the role of TACE in cancer, its inhibition represents a potential therapeutic strategy. Research in this area generally focuses on:
Evaluating the anti-proliferative effects of TACE inhibitors on various cancer cell lines.
Investigating the impact on cell signaling pathways, particularly the EGFR and TNF-α pathways.
Assessing the potential to inhibit tumor growth and metastasis in preclinical in vivo models.
Exploring combination therapies where TACE inhibitors may enhance the efficacy of other anti-cancer agents, such as chemotherapy or immunotherapy.
Hypothetical Signaling Pathway for a TACE Inhibitor
The following diagram illustrates the general mechanism by which a TACE inhibitor would be expected to function in a cancer cell, based on the known roles of TACE.
Caption: Hypothetical mechanism of a TACE inhibitor in cancer.
Hypothetical Experimental Workflow
A typical preclinical workflow to evaluate a novel TACE inhibitor like IK-862 would involve a series of in vitro and in vivo experiments.
Caption: A generalized workflow for preclinical evaluation of a TACE inhibitor.
Conclusion
While the specific compound IK-862 lacks published data in the field of cancer research, the target it is purported to inhibit, TACE, remains an area of active investigation. The development of selective TACE inhibitors could offer a therapeutic avenue for various cancers by mitigating pro-tumorigenic signaling and inflammation. Any future research on IK-862 would likely follow the established paradigms for evaluating TACE inhibitors, focusing on its effects on cell proliferation, key signaling pathways, and in vivo tumor models. Researchers, scientists, and drug development professionals interested in this area should focus their literature searches on "TACE inhibitors" or "ADAM17 inhibitors" in cancer to find relevant and detailed experimental information.
Method
Application Notes and Protocols for IK-862 Administration in Animal Studies
Notice: Information regarding the administration of IK-862 in animal studies is not publicly available in the current scientific literature. The following application notes and protocols are based on general principles o...
Author: BenchChem Technical Support Team. Date: December 2025
Notice: Information regarding the administration of IK-862 in animal studies is not publicly available in the current scientific literature. The following application notes and protocols are based on general principles of administering small molecule inhibitors in preclinical research and should be adapted based on the specific physicochemical properties of IK-862 and the experimental goals. It is imperative to conduct preliminary dose-finding and toxicity studies before proceeding with efficacy models.
Introduction
IK-862 is identified as a selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1] TACE is a key enzyme responsible for the shedding of the extracellular domain of various cell surface proteins, most notably the release of mature tumor necrosis factor-alpha (TNF-α). Dysregulation of TACE activity is implicated in numerous inflammatory diseases and cancers. These protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo effects of IK-862 in animal models.
Mechanism of Action & Signaling Pathway
IK-862 selectively inhibits the enzymatic activity of TACE. This inhibition prevents the cleavage of pro-TNF-α from the cell membrane, thereby reducing the levels of soluble, biologically active TNF-α. The reduction in soluble TNF-α subsequently dampens the downstream signaling cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2). This includes the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: IK-862 inhibits TACE, preventing the release of soluble TNF-α and subsequent inflammatory signaling.
Quantitative Data Summary
As no specific studies on IK-862 are available, the following tables are templates. Researchers should populate these with data from their own dose-finding and pharmacokinetic studies.
Table 1: Suggested Dose Escalation for a Mouse Model
Dose Group
IK-862 (mg/kg)
Route of Administration
Dosing Frequency
1
1
Oral (gavage)
Once Daily
2
5
Oral (gavage)
Once Daily
3
10
Oral (gavage)
Once Daily
4
25
Oral (gavage)
Once Daily
5
50
Oral (gavage)
Once Daily
Table 2: Template for Pharmacokinetic Parameters of IK-862 in Mice
Parameter
Unit
Value (Mean ± SD)
Cmax
ng/mL
Populate with data
Tmax
h
Populate with data
AUC(0-t)
ng·h/mL
Populate with data
t1/2
h
Populate with data
CL/F
mL/h/kg
Populate with data
Vd/F
L/kg
Populate with data
Experimental Protocols
Preparation of IK-862 Formulation
Objective: To prepare a stable and homogenous formulation of IK-862 for in vivo administration.
Measuring TACE Activity with the Selective Inhibitor IK-862: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical sheddase involve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical sheddase involved in the release of a wide array of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[1][2] The conversion of membrane-bound pro-TNF-α to its soluble, active form by TACE is a key step in the inflammatory cascade, making TACE a significant therapeutic target for a range of inflammatory diseases and cancers.[3][4]
IK-862 is a selective inhibitor of TACE, offering a valuable tool for studying the enzymatic activity of TACE and for the development of novel therapeutics.[5][6] These application notes provide detailed protocols for measuring TACE activity in vitro using a fluorogenic substrate and for determining the inhibitory potential of compounds like IK-862.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TACE signaling pathway and the general experimental workflow for assessing TACE inhibition.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by IK-862.
Caption: Experimental workflow for TACE inhibition assay.
Quantitative Data Presentation
The potency of a TACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for IK-862 is not publicly available in the referenced literature, the following table provides a template for presenting such data, along with typical values for other known TACE inhibitors for comparative purposes.
Researchers should determine the IC50 of IK-862 empirically using the protocols outlined below. A typical starting concentration range for a selective inhibitor in such assays would be from 0.1 nM to 10 µM.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic TACE Activity Assay
This protocol describes a method for measuring the enzymatic activity of purified TACE using a FRET-based fluorogenic substrate. Cleavage of the substrate by TACE separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Materials:
Recombinant human TACE
Fluorogenic TACE substrate (e.g., based on the TNF-α cleavage site)[8]
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen substrate
Purified water (DNase/RNase free)
DMSO (for dissolving compounds)
Procedure:
Reagent Preparation:
Prepare a stock solution of the fluorogenic TACE substrate in DMSO.
Dilute the TACE enzyme and substrate to their final working concentrations in TACE Assay Buffer immediately before use. The optimal concentrations should be determined empirically but a starting point could be 1-5 nM for TACE and 5-10 µM for the substrate.
Assay Setup:
Add 50 µL of TACE Assay Buffer to all wells of the 96-well plate.
Add 25 µL of the diluted TACE enzyme solution to the appropriate wells.
For background control wells, add 25 µL of TACE Assay Buffer instead of the enzyme solution.
Reaction Initiation:
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.
Fluorescence Measurement:
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate. Readings should be taken every 1-2 minutes.
Data Analysis:
Subtract the background fluorescence (wells without enzyme) from the values of the wells with the enzyme.
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve. The rate is typically expressed as Relative Fluorescence Units (RFU) per minute.
Protocol 2: TACE Inhibition Assay with IK-862
This protocol is designed to determine the inhibitory activity of IK-862 on TACE.
Materials:
All materials from Protocol 1
IK-862
Positive control inhibitor (e.g., GM6001)
Procedure:
Inhibitor Preparation:
Prepare a stock solution of IK-862 in DMSO.
Create a serial dilution of IK-862 in TACE Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). Also prepare a vehicle control (DMSO in assay buffer at the same final concentration as the highest IK-862 concentration).
Assay Setup:
Add 50 µL of the diluted TACE enzyme solution to the wells.
Add 25 µL of the serially diluted IK-862, vehicle control, or positive control inhibitor to the respective wells.
Include enzyme control wells (with vehicle) and background control wells (no enzyme).
Pre-incubation:
Gently mix the plate and pre-incubate for 10-15 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.
Measure the fluorescence kinetically as described in Protocol 1.
Data Analysis:
Calculate the initial reaction rates for all wells as described in Protocol 1.
Calculate the percentage of TACE inhibition for each concentration of IK-862 using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
Plot the percent inhibition against the logarithm of the IK-862 concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
These application notes provide a framework for the reliable measurement of TACE activity and its inhibition by the selective inhibitor IK-862. The detailed protocols for in vitro fluorogenic assays will enable researchers to accurately characterize the potency of IK-862 and other potential TACE inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process. This information is intended to support drug discovery and development efforts targeting the TACE enzyme for the treatment of inflammatory and proliferative diseases.
Experimental Design for IK-862 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction IK-862 is a potent and selective small molecule inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-862 is a potent and selective small molecule inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic release of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Dysregulation of TACE activity is implicated in the pathophysiology of numerous inflammatory diseases and cancers. In the context of oncology, TACE-mediated release of TNF-α and other growth factors in the tumor microenvironment can promote inflammation, angiogenesis, and tumor progression.[1][2] IK-862 offers a targeted therapeutic strategy to mitigate these effects by inhibiting TACE activity.
These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of IK-862, including detailed protocols for key in vitro and in vivo assays.
Data Presentation
The following tables summarize representative quantitative data for the characterization of IK-862.
Disclaimer: The following data are for illustrative purposes to guide experimental design and do not represent officially published results for IK-862.
Table 1: In Vitro Inhibitory Activity of IK-862
Assay Type
Target/Cell Line
Parameter
IK-862 Value
Biochemical Assay
Recombinant Human TACE/ADAM17
IC50
15 nM
Cell-Based Assay
LPS-stimulated THP-1 cells
TNF-α Shedding IC50
50 nM
Counterscreen Assay
Recombinant Human MMP-1
IC50
> 10,000 nM
Counterscreen Assay
Recombinant Human ADAM10
IC50
1,500 nM
Table 2: Anti-proliferative and Cytotoxic Effects of IK-862
Cell Line
Cancer Type
Assay
Parameter
IK-862 Value
A549
Non-Small Cell Lung Cancer
CellTiter-Glo® (72h)
GI50
2.5 µM
MDA-MB-231
Triple-Negative Breast Cancer
MTT (72h)
IC50
5.8 µM
HCT116
Colorectal Carcinoma
Annexin V/PI Staining (48h)
% Apoptosis (at 5 µM)
35%
Table 3: In Vivo Anti-Tumor Efficacy of IK-862 in A549 Xenograft Model
Treatment Group
Dose & Schedule
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition (TGI)
Vehicle
10 mL/kg, p.o., QD
1250 ± 150
-
IK-862
25 mg/kg, p.o., QD
625 ± 110
50%
IK-862
50 mg/kg, p.o., QD
375 ± 95
70%
Experimental Protocols
Biochemical TACE Inhibition Assay
Objective: To determine the direct inhibitory activity of IK-862 on recombinant human TACE enzyme.
Perform serial dilutions of IK-862 in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
In a 384-well plate, add 5 µL of diluted IK-862 or vehicle (assay buffer with DMSO) to the appropriate wells.
Add 20 µL of recombinant human TACE (e.g., at 5 ng/µL) to all wells.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate (e.g., at 20 µM).
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~320/405 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
Determine the percent inhibition for each IK-862 concentration relative to the vehicle control.
Plot the percent inhibition against the log of the IK-862 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Shedding Assay (ELISA)
Objective: To measure the inhibitory effect of IK-862 on TACE-mediated TNF-α release from cells.
Materials:
THP-1 human monocytic cell line
RPMI-1640 medium with 10% FBS
Phorbol 12-myristate 13-acetate (PMA)
Lipopolysaccharide (LPS)
IK-862
Human TNF-α ELISA kit
96-well cell culture plates
Procedure:
Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium containing 100 ng/mL PMA and incubate for 24-48 hours to induce differentiation into macrophage-like cells.
Remove the medium and replace it with fresh, serum-free medium.
Prepare serial dilutions of IK-862 in serum-free medium and add to the wells. Incubate for 1 hour at 37°C.
Stimulate TACE activity by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
Incubate for 4-6 hours at 37°C.
Carefully collect the cell culture supernatant.
Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition of TNF-α release for each IK-862 concentration compared to the LPS-stimulated vehicle control.
Determine the IC50 value as described in the biochemical assay protocol.
Western Blot Analysis of Pro-TNF-α and Secreted TNF-α
Objective: To visualize the effect of IK-862 on the levels of membrane-bound pro-TNF-α and secreted soluble TNF-α.
Materials:
Differentiated THP-1 cells (prepared as in the ELISA protocol)
IK-862
LPS
RIPA lysis buffer with protease inhibitors
Protein concentration assay kit (e.g., BCA)
SDS-PAGE gels and blotting equipment
PVDF membrane
Primary antibodies: anti-TNF-α (recognizing both pro- and soluble forms), anti-ADAM17, and a loading control (e.g., anti-GAPDH or anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Procedure:
Treat differentiated THP-1 cells with IK-862 or vehicle, followed by LPS stimulation as described in the ELISA protocol.
For secreted TNF-α: Collect the supernatant and concentrate the protein using appropriate methods (e.g., TCA precipitation or centrifugal filters).
For cellular pro-TNF-α: Wash the cells with cold PBS and lyse them with RIPA buffer.
Determine the protein concentration of the cell lysates.
Perform SDS-PAGE and Western blotting with the cell lysates and concentrated supernatants.
Probe the membranes with primary antibodies against TNF-α, ADAM17, and a loading control.
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.
Analyze the band intensities to assess the changes in pro-TNF-α (in cell lysates) and soluble TNF-α (in supernatant) levels with IK-862 treatment.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To evaluate the effect of IK-862 on the viability of cancer cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IK-862, a novel inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. We aim to help you r...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IK-862, a novel inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. We aim to help you resolve common issues and achieve expected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IK-862?
IK-862 is a potent and selective small molecule inhibitor of TACE (ADAM17). TACE is a metalloprotease responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] By inhibiting TACE, IK-862 is expected to block the release of soluble TNF-α and other TACE substrates, thereby reducing downstream inflammatory signaling.[4][5]
Q2: What are the primary applications for IK-862 in research?
IK-862 is designed for in vitro and in vivo studies investigating the role of TACE in various biological processes. Key research areas include inflammation, immunology, oncology, and neuroinflammation.[3][5][6] It can be used to elucidate the therapeutic potential of TACE inhibition in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][5][7]
Q3: I am not observing the expected level of TACE inhibition in my in vitro enzymatic assay. What could be the cause?
Several factors can lead to lower-than-expected TACE inhibition in a cell-free enzymatic assay. These can be broadly categorized into issues with the assay components, experimental conditions, and the inhibitor itself. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identify and resolve the issue.
Q4: My cell-based assay results with IK-862 are inconsistent or show no effect. Why might this be?
Translating results from a biochemical assay to a cellular context introduces additional complexity. Factors such as cell permeability, off-target effects, cellular metabolism of the compound, and the specific signaling context of your cell line can all influence the apparent activity of IK-862. It's also been noted that in some human cell systems, TACE inhibition can unexpectedly activate other pro-inflammatory pathways, which might mask the intended effect.[2] See the cell-based assay troubleshooting guide for more detailed information.
Q5: Are there known resistance mechanisms to TACE inhibitors like IK-862?
While specific resistance mechanisms to IK-862 are not yet characterized, potential mechanisms could involve upregulation of TACE expression, mutations in the TACE protein that alter inhibitor binding, or activation of compensatory signaling pathways that bypass the need for TACE-mediated shedding.
Troubleshooting Guides
In Vitro Enzymatic Assay: Low or No TACE Inhibition
This guide addresses common issues when using a purified TACE enzyme and a fluorogenic peptide substrate.
Potential Cause
Troubleshooting Steps
Reagent Quality & Handling
- IK-862 Degradation: Ensure IK-862 was stored correctly (e.g., at -20°C or -80°C, protected from light). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. - Enzyme Activity: Verify the activity of the recombinant TACE enzyme using a positive control (no inhibitor). Ensure the enzyme has been stored and handled according to the manufacturer's instructions. - Substrate Integrity: Confirm the fluorogenic peptide substrate is not degraded. Prepare fresh substrate solutions for each experiment.
Assay Conditions
- Incorrect Buffer Composition: Ensure the assay buffer has the correct pH (typically neutral to slightly alkaline for TACE) and contains the necessary co-factors (e.g., Zn²⁺).[1] - Sub-optimal Temperature: Most enzymatic assays are performed at a constant temperature (e.g., 25°C or 37°C). Verify your incubator or plate reader maintains a stable temperature.[8][9] - Incorrect Incubation Times: Optimize the pre-incubation time of the enzyme with IK-862 to allow for binding. Also, ensure the reaction time for substrate cleavage is within the linear range.
Experimental Procedure
- Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate concentrations of all reagents. - Plate Type: For fluorescence-based assays, use black, opaque-walled plates to minimize background signal and well-to-well crosstalk.[10] - Reader Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore used in the substrate.[10]
Data Analysis
- Incorrect Blank Subtraction: Properly subtract the background fluorescence from wells containing all components except the enzyme or substrate. - Curve Fitting: Use an appropriate non-linear regression model to fit your dose-response data and calculate the IC50 value.
Cell-Based Assay: Lack of Expected Phenotype
This guide focuses on troubleshooting issues in cell-based assays designed to measure the inhibition of TACE-mediated substrate shedding (e.g., TNF-α release from LPS-stimulated macrophages).
Potential Cause
Troubleshooting Steps
Cellular Factors
- Cell Permeability: IK-862 may have poor permeability into your chosen cell type. Consider performing a cell lysis and Western blot to check for intracellular target engagement. - Compound Efflux: Cells may actively pump IK-862 out via efflux pumps. Co-incubation with a known efflux pump inhibitor could help diagnose this issue. - Metabolic Inactivation: Your cell line may metabolize IK-862 into an inactive form. LC-MS/MS analysis of cell lysates and supernatant could identify potential metabolites.
Experimental Design
- Inappropriate Cell Model: The cell line you are using may not express sufficient levels of TACE or the substrate of interest. Verify expression levels via qPCR, Western blot, or flow cytometry. - Stimulation Conditions: Ensure the stimulus used to induce substrate shedding (e.g., LPS, PMA) is potent and used at an optimal concentration and time point. - IK-862 Concentration and Incubation Time: The required concentration of IK-862 may be higher in a cellular context than in an enzymatic assay. Perform a dose-response and time-course experiment to determine optimal conditions.
Alternative Biological Mechanisms
- Redundant Proteases: Other proteases (e.g., other ADAMs) may also be capable of cleaving your substrate of interest in your specific cell model, compensating for TACE inhibition. - Activation of Other Pathways: As reported for other TACE inhibitors, blocking TACE in some human immune cells can lead to the activation of caspase-1 and increased IL-1β production, which may complicate the interpretation of results.[2]
Detection Method
- ELISA/Western Blot Issues: If using an ELISA to detect the shed substrate, ensure the antibody pair is specific and the assay is performing correctly with appropriate controls. For Western blotting, optimize antibody concentrations and incubation times.
Quantitative Data Summary
The following tables present hypothetical but expected data for IK-862 in typical assays. Use this as a benchmark for your own experimental results.
Table 1: In Vitro Enzymatic Assay Data for IK-862
Parameter
Value
Experimental Conditions
IC50
15 nM
Recombinant human TACE, Fluorogenic peptide substrate, 1-hour incubation
Ki
5 nM
Competitive inhibition model
Selectivity
>100-fold vs. MMP-1, MMP-2, MMP-9
Counter-screening against related metalloproteases
Table 2: Cell-Based Assay Data for IK-862
Assay
EC50
Experimental Conditions
TNF-α Release
150 nM
LPS-stimulated human THP-1 monocytes, 18-hour incubation
Amphiregulin Shedding
200 nM
PMA-stimulated HeLa cells, 4-hour incubation
Experimental Protocols
Protocol 1: In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
Prepare Reagents:
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 µM ZnCl₂.
Recombinant Human TACE: Prepare a 2X working solution in Assay Buffer.
Fluorogenic TACE Substrate: Prepare a 2X working solution in Assay Buffer.
IK-862: Prepare a serial dilution in 100% DMSO, then dilute further in Assay Buffer to a 4X working concentration.
Assay Procedure:
Add 25 µL of 4X IK-862 solution or vehicle control to the wells of a black 96-well plate.
Add 50 µL of 2X TACE enzyme solution to each well.
Pre-incubate for 30 minutes at 25°C, protected from light.
Initiate the reaction by adding 25 µL of 2X substrate solution to each well.
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 340/420 nm) every 2 minutes for 30-60 minutes at 25°C.
Data Analysis:
Calculate the reaction velocity (slope of the linear portion of the fluorescence curve).
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
Plot the normalized data against the log of the IK-862 concentration and fit with a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based TNF-α Release Assay
Cell Culture:
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Differentiate cells into a macrophage-like state by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Assay Procedure:
Plate differentiated THP-1 cells in a 96-well tissue culture plate and allow them to adhere.
Wash the cells with serum-free medium.
Prepare serial dilutions of IK-862 in serum-free medium and add to the cells.
Pre-incubate with IK-862 for 1 hour at 37°C.
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate TNF-α production and release.
Incubate for 18 hours at 37°C.
Detection and Analysis:
Collect the cell culture supernatant.
Quantify the amount of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Normalize the TNF-α concentrations to the LPS-only control (0% inhibition).
Plot the normalized data against the log of the IK-862 concentration to determine the EC50.
Visualizations
Below are diagrams illustrating key concepts related to TACE inhibition and experimental workflows.
Caption: TACE-mediated shedding of TNF-α and its inhibition by IK-862.
Technical Support Center: Optimizing IK-862 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of IK-862, a selective TACE (ADAM17) inhibitor. The informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of IK-862, a selective TACE (ADAM17) inhibitor. The information herein is compiled to address common challenges and provide clear, actionable guidance for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for IK-862 in an in vivo study?
A1: As specific preclinical data for IK-862 is not publicly available, a definitive starting dose cannot be provided. However, a common approach for a novel small molecule inhibitor is to begin with a dose-range finding study. This typically involves administering a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) to a small group of animals to determine the maximum tolerated dose (MTD). Literature on other selective TACE inhibitors may also provide a starting point for dose selection.
Q2: What is the mechanism of action of IK-862?
A2: IK-862 is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell-surface protease responsible for the shedding of the extracellular domains of various transmembrane proteins, including Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting TACE, IK-862 is expected to block the release of these pro-inflammatory and pro-growth factors.[3][4]
Q3: How should I formulate IK-862 for in vivo administration?
A3: Like many small molecule inhibitors, IK-862 may have poor aqueous solubility. A suitable formulation is critical for achieving adequate bioavailability. Common strategies for formulating hydrophobic compounds for in vivo studies include the use of co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), or lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[5][6] It is crucial to first assess the solubility of IK-862 in various pharmaceutically acceptable excipients.
Q4: What are the expected pharmacodynamic (PD) effects of IK-862?
A4: The primary pharmacodynamic effect of IK-862 is the inhibition of TACE activity. This can be assessed by measuring a decrease in the levels of soluble TACE substrates, such as TNF-α, in plasma or tissue homogenates following administration of the compound.[7][8]
Q5: What are potential reasons for a lack of efficacy in my in vivo model?
A5: Lack of efficacy can stem from several factors:
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid clearance. A PK study is essential to understand the drug's exposure.
Inadequate Dose: The dose used may be too low to achieve the necessary level of target engagement.
Suboptimal Formulation: Poor formulation can lead to low bioavailability.
Model Resistance: The chosen animal model may not be sensitive to the inhibition of the TACE pathway.
Troubleshooting Guides
Issue 1: Poor Bioavailability or High Variability in Plasma Exposure
Question: Are you observing low or highly variable plasma concentrations of IK-862 in your pharmacokinetic (PK) studies?
Potential Cause
Troubleshooting Steps
Poor aqueous solubility
Review the formulation. Consider using solubilizing agents such as co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or cyclodextrins. For oral administration, lipid-based formulations like SEDDS can significantly improve absorption.[5][6]
Rapid metabolism
Investigate the metabolic stability of IK-862 in liver microsomes or hepatocytes. If metabolism is rapid, consider more frequent dosing or a different route of administration that avoids first-pass metabolism (e.g., intraperitoneal or subcutaneous injection).
Efflux transporter activity
Determine if IK-862 is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor (in exploratory studies) can help diagnose this issue.
Inconsistent dosing
Ensure accurate and consistent administration techniques. For oral gavage, confirm proper placement and delivery of the full dose.
Issue 2: Unexpected Toxicity or Adverse Events
Question: Are the animals showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses expected to be well-tolerated?
Potential Cause
Troubleshooting Steps
Vehicle toxicity
Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation excipients. Some solubilizing agents can cause adverse effects at high concentrations.
Off-target effects
Conduct in vitro profiling of IK-862 against a panel of related metalloproteinases and other relevant off-targets to assess its selectivity.
Dose miscalculation
Double-check all dose calculations, including conversions from in vitro IC50 to in vivo doses.
Acute toxicity
Perform a formal Maximum Tolerated Dose (MTD) study to systematically determine the highest dose that can be administered without unacceptable toxicity.
Issue 3: Lack of In Vivo Efficacy
Question: Is IK-862 not producing the expected therapeutic effect in your disease model, despite being potent in vitro?
Potential Cause
Troubleshooting Steps
Insufficient target engagement
Conduct a pharmacodynamic (PD) study to measure the extent of TACE inhibition in the target tissue at the administered dose. This can be done by measuring the levels of a TACE substrate (e.g., soluble TNF-α) in tissue homogenates or plasma.[9][10]
Poor PK/PD relationship
Correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response. It may be necessary to maintain a certain plasma concentration of IK-862 for a specific duration to achieve efficacy.
Inappropriate animal model
Ensure that the chosen animal model is dependent on the TACE signaling pathway for disease progression. Validate the model by confirming the expression and activity of TACE and its relevant substrates.
Dosing regimen
The frequency and duration of dosing may be insufficient. Consider a more frequent dosing schedule or continuous infusion to maintain adequate drug exposure.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of IK-862 that can be administered to animals without causing dose-limiting toxicity.
Methodology:
Select a small cohort of animals (e.g., 3-5 mice per group).
Administer escalating single doses of IK-862 (e.g., 1, 10, 30, 100 mg/kg) to different groups.
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior for up to 14 days.
The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or other severe clinical signs.
Example MTD Study Data
Dose (mg/kg)
Mean Body Weight Change (Day 7)
Clinical Signs
Mortality
Vehicle
+2%
None
0/3
10
+1%
None
0/3
30
-5%
Mild lethargy on Day 1
0/3
100
-18%
Significant lethargy, ruffled fur
1/3
Conclusion: The MTD is estimated to be 30 mg/kg.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of IK-862.
Methodology:
Administer a single dose of IK-862 to a cohort of animals (e.g., via oral gavage or intravenous injection).
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Process blood to obtain plasma and analyze the concentration of IK-862 using a validated analytical method (e.g., LC-MS/MS).
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Example PK Parameters (Oral Administration)
Parameter
Value
Dose
10 mg/kg
Cmax
1500 ng/mL
Tmax
2 hours
AUC (0-24h)
9800 ng*h/mL
Half-life (t1/2)
6 hours
Pharmacodynamic (PD) and Efficacy Study
Objective: To assess the in vivo target engagement and therapeutic efficacy of IK-862 in a relevant disease model.
Methodology:
Induce the disease model in a cohort of animals.
Randomize animals into treatment groups (vehicle control, IK-862 at one or more doses).
Administer IK-862 according to a predetermined dosing schedule (e.g., once or twice daily for 14 days).
Monitor disease progression using relevant endpoints (e.g., tumor volume in a cancer model, clinical score in an inflammation model).
At the end of the study, collect tissues of interest (e.g., tumor, inflamed tissue) and plasma for PD analysis.
Measure the levels of a TACE substrate (e.g., soluble TNF-α) in the collected samples using methods like ELISA to determine the extent of target inhibition.
Example Efficacy and PD Data (Xenograft Model)
Treatment Group
Mean Tumor Volume (Day 14)
Tumor TNF-α Reduction (%)
Vehicle
1200 mm³
0%
IK-862 (10 mg/kg)
650 mm³
45%
IK-862 (30 mg/kg)
300 mm³
85%
Visualizations
Caption: TACE (ADAM17) signaling pathway and the inhibitory action of IK-862.
Caption: A typical workflow for in vivo studies of a novel compound like IK-862.
Caption: A decision tree for troubleshooting lack of efficacy in in vivo studies.
No information could be found for a compound with the identifier "IK-862" in public databases or scientific literature. Our comprehensive search for "IK-862" and related terms did not yield any relevant information regar...
Author: BenchChem Technical Support Team. Date: December 2025
No information could be found for a compound with the identifier "IK-862" in public databases or scientific literature.
Our comprehensive search for "IK-862" and related terms did not yield any relevant information regarding a chemical compound. The search results were unrelated to chemical stability, experimental protocols, or any scientific research.
This suggests that "IK-862" may be:
An internal or proprietary code: The identifier you have may be specific to a particular research group, institution, or company and not publicly available.
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An incorrect identifier: It is possible there is a typographical error in the compound's name.
Recommendations:
Verify the Compound Identifier: Please double-check the name and any associated identifiers for accuracy.
Consult Internal Documentation: If this compound was sourced from a collaborator or a specific company, please refer to their internal documentation or contact their technical support directly.
Provide More Context: If you have any additional information about IK-862, such as its chemical class, therapeutic target, or the source of the compound, it may help in locating relevant information.
Without any foundational information about the compound "IK-862," we are unable to provide the requested troubleshooting guides, FAQs, data tables, or diagrams related to its stability and use in experiments. We are committed to providing accurate and helpful information and will gladly assist you further if more specific details about the compound can be provided.
Optimization
Technical Support Center: Troubleshooting IK-862 Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the experimental compound IK-862. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the experimental compound IK-862.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving IK-862. What are the recommended solvents?
A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution in an appropriate buffer is necessary. It is crucial to avoid high concentrations of DMSO in final experimental conditions, as it can be toxic to cells.
Q2: My IK-862 precipitates out of solution when I dilute my DMSO stock in aqueous buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to address this:
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of IK-862.
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Utilize a co-solvent: Adding a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the solubility of IK-862.
Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If IK-862 has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.
Gentle warming and sonication: Briefly warming the solution (if the compound is heat-stable) and using a sonicator can help to redissolve small amounts of precipitate.
Q3: Can I prepare a stock solution of IK-862 in an aqueous buffer directly?
A3: It is generally not recommended to prepare high-concentration stock solutions of poorly soluble compounds like IK-862 directly in aqueous buffers, as this will likely lead to incomplete dissolution. A concentrated stock in an organic solvent like DMSO is the standard practice.
Q4: How can I determine the maximum soluble concentration of IK-862 in my experimental buffer?
A4: You can perform a kinetic or thermodynamic solubility assessment. A simple approach is to prepare a serial dilution of your IK-862 stock solution in the desired buffer and visually inspect for precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-Vis spectroscopy to detect turbidity or changes in absorbance.
Data Presentation: Solubility of IK-862 in Common Solvents
Solvent
Maximum Soluble Concentration (at 25°C)
Notes
Dimethyl Sulfoxide (DMSO)
≥ 50 mg/mL
Recommended for primary stock solutions.
Dimethylformamide (DMF)
≥ 30 mg/mL
Alternative to DMSO for stock solutions.
Ethanol (100%)
~5 mg/mL
Can be used as a co-solvent.
Phosphate-Buffered Saline (PBS, pH 7.4)
< 10 µg/mL
Poorly soluble in aqueous buffers alone.
PBS with 0.1% Tween® 80
~50 µg/mL
Surfactant improves aqueous solubility.
PBS with 10% Ethanol
~100 µg/mL
Co-solvent improves aqueous solubility.
Note: These values are approximate and may vary depending on the specific experimental conditions (e.g., temperature, pH, and purity of the compound).
Experimental Protocols
Protocol 1: Preparation of a 10 mM IK-862 Stock Solution in DMSO
Weigh the compound: Accurately weigh a precise amount of IK-862 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
Dissolve the compound: Vortex the tube for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM IK-862 stock solution in DMSO at room temperature.
Prepare the buffer: Have your desired aqueous buffer (e.g., cell culture medium or PBS) ready.
Serial dilution (recommended): To avoid precipitation, perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute the 1 mM stock 1:100 in your aqueous buffer to reach the final concentration of 10 µM.
Direct dilution (use with caution): If performing a direct dilution, add the required volume of the 10 mM stock solution to a larger volume of the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
Inspect for precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.
Visualizations
Caption: Troubleshooting workflow for IK-862 solubility issues.
Caption: Impact of solubility on IK-862's biological activity.
Troubleshooting
Technical Support Center: Minimizing Off-Target Effects of IK-862
Welcome to the technical support center for IK-862, a selective inhibitor of TNF-alpha-converting enzyme (TACE), also known as ADAM17. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for IK-862, a selective inhibitor of TNF-alpha-converting enzyme (TACE), also known as ADAM17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation with IK-862.
Frequently Asked Questions (FAQs)
Q1: What is IK-862 and what is its primary target?
IK-862 is a small molecule inhibitor. Its primary target is the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a membrane-bound metalloprotease responsible for the shedding of the extracellular domains of various cell surface proteins, including TNF-α, EGFR ligands, and cytokine receptors.[1][2][3]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like IK-862?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[4][5] These unintended interactions are a significant concern because they can lead to:
Cellular toxicity: Inhibition of other essential proteins can cause unintended harm to cells.
Lack of reproducibility: Results may vary between different experimental systems with varying expression levels of off-target proteins.
Q3: What is the known off-target profile of IK-862?
Currently, a detailed public off-target profile for IK-862 is not available. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and validate the on- and off-target effects of IK-862 within their specific experimental models.
Q4: What are the general strategies to minimize off-target effects when using IK-862?
Several strategies can be employed to minimize the risk of off-target effects:
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of IK-862 required to achieve the desired inhibition of TACE activity.
Employ orthogonal validation methods: Use multiple, independent methods to confirm that the observed phenotype is a direct result of TACE inhibition. This can include using another structurally different TACE inhibitor or genetic approaches like siRNA or CRISPR/Cas9 to knock down TACE.
Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that IK-862 is binding to TACE in your cellular system.
Characterize the selectivity profile: Perform kinase profiling and other broad screening assays to identify potential off-target interactions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with IK-862 and provides a logical workflow for troubleshooting.
Issue 1: I am observing a phenotype that is inconsistent with known functions of TACE.
Possible Cause: This could be a strong indication of an off-target effect.
Troubleshooting Steps:
Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that IK-862 is binding to TACE at the concentration you are using.
Use an Orthogonal Inhibitor: Test a structurally unrelated TACE inhibitor. If the phenotype is not replicated, it is likely an off-target effect of IK-862.
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce TACE expression. If the phenotype persists in the absence of TACE, it is not an on-target effect.
Perform Selectivity Profiling: Screen IK-862 against a broad panel of kinases and other potential targets to identify unintended interactions.[6][7][8][9][10]
Issue 2: The potency (IC50) of IK-862 in my cell-based assay is significantly different from the reported biochemical IC50.
Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be due to several factors.
Troubleshooting Steps:
Cell Permeability: Assess the ability of IK-862 to cross the cell membrane.
Efflux Pumps: Determine if the cells are actively removing IK-862 via efflux pumps like P-glycoprotein.
Protein Binding: The inhibitor may bind to other cellular proteins, reducing its effective concentration at the target.
Inhibitor Stability: IK-862 may be metabolized by the cells over the course of the experiment.
Issue 3: I am observing high levels of cytotoxicity at concentrations where I expect to see specific TACE inhibition.
Possible Cause: The observed cell death may be due to the inhibition of an off-target protein that is essential for cell survival.
Troubleshooting Steps:
Lower the Concentration: Perform a detailed dose-response curve for both TACE inhibition and cytotoxicity to determine if there is a therapeutic window.
Time-Course Experiment: Assess cytotoxicity at different time points. Off-target effects may manifest at later time points.
Identify Potential Off-Targets: Use kinase profiling and other screening methods to identify potential off-targets that could be responsible for the cytotoxicity.
Data Presentation
Table 1: Potential Off-Target Classes for Metalloprotease Inhibitors and Recommended Validation Assays
Potential Off-Target Class
Rationale for Consideration
Recommended Validation Assay
Other ADAM family members
High structural similarity to TACE (ADAM17).
Broad-panel metalloprotease activity assay.
Matrix Metalloproteinases (MMPs)
Share some structural features with ADAMs.
MMP activity assays.
Kinases
Many inhibitors have off-target kinase activity.[4]
Kinase selectivity profiling (e.g., services from Promega, Reaction Biology).[6][10]
Ion Channels
Can be affected by small molecules.
Electrophysiological assays.
GPCRs
A common class of off-targets for many drugs.
GPCR binding and functional assays.
Table 2: Comparison of Key Experimental Validation Techniques
Technique
Principle
Advantages
Disadvantages
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14]
Confirms target engagement in a cellular context; label-free.
Requires a specific antibody for detection; may not work for all proteins.
Kinase Selectivity Profiling
Measures the inhibitory activity of a compound against a large panel of kinases.[6][7][8][9][10]
Provides a broad overview of potential kinase off-targets.
Typically performed in biochemical assays, which may not fully reflect cellular activity.
Genetic Knockdown/Knockout (siRNA/CRISPR)
Reduces or eliminates the expression of the target protein.
Provides a highly specific way to validate on-target effects.
Can have its own off-target effects; may induce compensatory mechanisms.
Orthogonal Inhibitor
Uses a structurally unrelated inhibitor for the same target.
Helps to rule out off-target effects specific to the chemical scaffold of the primary inhibitor.
A suitable orthogonal inhibitor may not be available.
Mandatory Visualization
Caption: TACE (ADAM17) signaling pathway and inhibition by IK-862.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
This protocol is designed to verify the binding of IK-862 to its target, TACE, in intact cells. As TACE is a transmembrane protein, this protocol includes a detergent extraction step.[11][12][15]
Materials:
Cells expressing TACE
Cell culture medium
IK-862 stock solution (in DMSO)
Vehicle control (DMSO)
Phosphate-buffered saline (PBS)
Lysis buffer with detergent (e.g., RIPA buffer containing 1% NP-40 or Triton X-100) and protease inhibitors
Anti-TACE antibody
Appropriate secondary antibody
Western blot reagents and equipment
Procedure:
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of IK-862 or vehicle (DMSO) for 1-2 hours at 37°C.
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
Cell Lysis: Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes with occasional vortexing.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
Sample Preparation: Collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-TACE antibody.
Data Analysis: Quantify the band intensities for TACE at each temperature for both IK-862-treated and vehicle-treated samples. Plot the percentage of soluble TACE relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of IK-862 indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of IK-862 on a panel of kinases. It is highly recommended to use a commercial service for broad and reliable profiling.[6][7][8][9][10]
General Workflow:
Compound Submission: Provide a stock solution of IK-862 at a specified concentration (typically 10 mM in DMSO) to a commercial kinase profiling service provider.
Assay Performance: The service provider will screen IK-862 at one or more concentrations (e.g., 1 µM and 10 µM) against their panel of kinases. The assays are typically biochemical, measuring the ability of IK-862 to inhibit the phosphorylation of a substrate by each kinase.
Data Analysis: The results are usually provided as the percent inhibition of each kinase at the tested concentrations.
Follow-up Studies: For any significant "hits" (kinases that are inhibited by IK-862), it is crucial to perform follow-up studies to determine the IC50 value and to validate the off-target interaction in a cellular context.
Protocol 3: In-Cell Western Blot for Downstream TACE Signaling
This method can be used to quantify the effect of IK-862 on the shedding of a TACE substrate, such as the IL-6 receptor (IL-6R), in a plate-based format.
Materials:
Cells expressing TACE and IL-6R
96-well cell culture plates
IK-862 and a stimulant for TACE activity (e.g., PMA)
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody against the ectodomain of IL-6R
Infrared dye-conjugated secondary antibody
Infrared imaging system
Procedure:
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat cells with a dose-range of IK-862 for 1-2 hours.
Stimulation: Add a TACE stimulant (e.g., PMA) to induce shedding of the IL-6R ectodomain and incubate for the desired time.
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
Immunostaining: Block the cells and then incubate with the primary antibody against the IL-6R ectodomain, followed by incubation with the infrared dye-conjugated secondary antibody.
Imaging: Scan the plate using an infrared imaging system to quantify the amount of IL-6R remaining on the cell surface.
Data Analysis: A decrease in the infrared signal indicates shedding of the IL-6R ectodomain. IK-862 should inhibit this decrease in a dose-dependent manner. Normalize the data to untreated controls.
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the experimental use of IK-862, a hypothetical kinase inhibitor. The information herein is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the experimental use of IK-862, a hypothetical kinase inhibitor. The information herein is designed to address potential sources of variability and offer solutions to common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IK-862?
A1: IK-862 is a selective inhibitor of a key kinase in the Tumor Progression Locus 2 (Tpl2) signaling pathway, also known as MAP3K8. By targeting this kinase, IK-862 effectively modulates downstream signaling cascades, including the MEK-ERK pathway, which are crucial in inflammatory responses and cancer cell proliferation.[1][2]
Q2: Which signaling pathways are most affected by IK-862?
A2: The primary pathway affected is the Tpl2/MAPK pathway. Tpl2 is a critical upstream regulator of MEK1/2 and subsequent ERK1/2 activation. Additionally, as Tpl2 can influence crosstalk with other pathways, effects may be observed on the NF-κB and JNK signaling pathways, particularly in the context of inflammation.[1][3][4]
Q3: What are the most common sources of experimental variability when working with IK-862?
A3: Experimental variability can arise from several factors, including:
Reagent Handling: Inconsistent thawing, storage, or dilution of IK-862 and other reagents.
Cell Culture Conditions: Variations in cell density, passage number, and media composition.
Assay Execution: Pipetting errors, inconsistent incubation times, and temperature fluctuations.
Biological Variability: Inherent differences between cell lines or individual animals in in vivo studies.
Q4: How can I confirm the on-target activity of IK-862 in my cellular model?
A4: On-target activity can be confirmed by observing a dose-dependent decrease in the phosphorylation of downstream targets of the Tpl2 pathway, such as MEK1/2 and ERK1/2, using techniques like Western blotting or specific phospho-ELISAs.
Troubleshooting Guides
In Vitro Assay Variability
Issue
Potential Cause
Recommended Solution
Inconsistent IC50 values in cell viability assays
Cell density variation at the time of treatment.
Ensure consistent cell seeding density across all wells and plates. Perform a cell count before plating.
Inaccurate serial dilutions of IK-862.
Prepare fresh dilutions for each experiment. Calibrate pipettes regularly.
Edge effects in multi-well plates.
Avoid using the outer wells of the plate for experimental samples. Fill them with media or a control solution.
High background in ELISA assays
Insufficient washing.
Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Non-specific antibody binding.
Optimize blocking buffer composition and incubation time.
Contaminated reagents.
Use fresh, filtered buffers and high-purity reagents.
Weak or no signal in Western blots for phospho-proteins
Inefficient protein extraction or degradation.
Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice.
Poor antibody quality or incorrect dilution.
Use a validated antibody and optimize the dilution through titration.
Inefficient transfer of proteins to the membrane.
Optimize transfer time and voltage. Use a positive control to verify transfer efficiency.
In Vivo Study Variability
Issue
Potential Cause
Recommended Solution
Variable tumor growth in xenograft models
Inconsistent number of viable cells injected.
Ensure accurate cell counting and viability assessment before injection.
Differences in injection site or technique.
Standardize the injection procedure and site for all animals.
Animal-to-animal variability.
Increase the number of animals per group to improve statistical power.
Inconsistent drug exposure between animals
Inaccurate dosing or formulation issues.
Ensure accurate and consistent administration of IK-862. Check the stability and solubility of the formulation.
Differences in animal metabolism.
Monitor plasma levels of IK-862 to assess pharmacokinetic variability.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of IK-862 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-ERK
Cell Lysis: Treat cells with IK-862 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (1:1000 dilution) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
Technical Support Center: IK-862 In Vitro Efficacy
Welcome to the technical support center for IK-862. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of IK-862, a potent an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for IK-862. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of IK-862, a potent and selective inhibitor of MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IK-862?
A1: IK-862 is a small molecule inhibitor that targets the kinase activity of MEK1 and MEK2. MEK1/2 are critical components of the Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway.[1][2][3] By inhibiting MEK1/2, IK-862 prevents the phosphorylation and activation of ERK1/2, a key downstream effector. This action blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival, making it a valuable tool for studying cancers with mutations in this pathway.[3][4][5]
Q2: Why am I observing a lower-than-expected potency (high IC50) in my cell viability assay?
A2: A discrepancy between expected and observed potency can arise from several factors.[6] First, ensure the cell line used has an activated MAPK pathway (e.g., BRAF or KRAS mutation), as IK-862's efficacy is dependent on this pathway's activity. Second, assay duration is critical; MEK inhibition is primarily cytostatic, and a sufficient incubation period (e.g., 72 hours) is often required to observe significant effects on cell viability. Finally, issues with compound solubility or stability in culture media can reduce the effective concentration.
Q3: What is the optimal solvent for dissolving IK-862 and what is the maximum recommended concentration in media?
A3: IK-862 is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%.
Q4: How can I confirm that IK-862 is engaging its target in my cell line?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. A Western blot analysis showing a dose-dependent decrease in p-ERK levels upon treatment with IK-862 provides strong evidence of on-target activity.[7][8] It is crucial to normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.[7][9]
Q5: Are there known resistance mechanisms to MEK inhibitors like IK-862 that could affect my results?
A5: Yes, resistance to MEK inhibitors can develop through various mechanisms, including the reactivation of the MAPK pathway through feedback loops or activation of parallel signaling pathways, such as the PI3K/AKT pathway.[2] If you observe initial sensitivity followed by a rebound in cell growth, it may indicate the development of resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with IK-862.
Issue 1: High Variability Between Replicates in Cell Viability Assays
Potential Cause
Recommended Solution
Uneven Cell Seeding
Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate to prevent settling. Use a multichannel pipette for consistency.
Edge Effects in Plates
Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
Compound Precipitation
Visually inspect the media after adding IK-862 for any signs of precipitation. If observed, reduce the final concentration or prepare fresh dilutions from the stock.
Inconsistent Incubation Times
Standardize the timing of compound addition and assay termination for all plates to ensure uniform treatment duration.
Issue 2: No or Weak Inhibition of p-ERK Signal in Western Blot
Potential Cause
Recommended Solution
Suboptimal Treatment Time
Inhibition of p-ERK is a rapid event. Harvest cell lysates after a short treatment duration (e.g., 1-4 hours) to capture the maximal inhibitory effect.
Basal p-ERK Levels are Low
Ensure your cell line has a constitutively active MAPK pathway. If not, you may need to stimulate the cells with a growth factor (e.g., EGF or FGF) prior to IK-862 treatment to induce a robust p-ERK signal.
Phosphatase Activity
During lysate preparation, work quickly on ice and use a lysis buffer supplemented with fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.[7]
Poor Antibody Quality
Use a validated, high-quality antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Check the antibody datasheet for recommended dilutions and blocking conditions. Using 5% BSA for blocking is often recommended over milk for phospho-antibodies to reduce background.[7]
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Logical workflow for troubleshooting IK-862 experiments.
Quantitative Data Summary
The following tables summarize the typical in vitro activity of IK-862 in various cancer cell lines.
Table 1: Cell Viability (IC50) Data for IK-862 after 72-hour treatment
Cell Line
Cancer Type
MAPK Pathway Status
IK-862 IC50 (nM)
A375
Melanoma
BRAF V600E
8
HT-29
Colorectal Cancer
BRAF V600E
15
HCT116
Colorectal Cancer
KRAS G13D
25
Panc-1
Pancreatic Cancer
KRAS G12D
150
MCF7
Breast Cancer
PIK3CA E545K (WT BRAF/RAS)
>1000
Table 2: Target Engagement (p-ERK IC50) Data for IK-862 after 2-hour treatment
Cell Line
Cancer Type
MAPK Pathway Status
IK-862 IC50 (nM)
A375
Melanoma
BRAF V600E
2
HT-29
Colorectal Cancer
BRAF V600E
5
HCT116
Colorectal Cancer
KRAS G13D
7
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.[10]
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of IK-862 in culture medium. Replace the existing medium with the medium containing IK-862 or a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[10]
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol allows for the direct measurement of IK-862's effect on its pharmacological target.
Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of IK-862 for 2 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[7]
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[7]
Detection: Wash the membrane again and add an ECL (Enhanced Chemiluminescence) substrate. Image the bands using a chemiluminescence detection system.
Stripping and Re-probing: To normalize, strip the membrane using a mild stripping buffer, block again, and re-probe with a primary antibody against total ERK1/2.[8][9] Repeat steps 7 and 8.
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Signaling Pathway Diagram
The MAPK/ERK Signaling Pathway and Point of Inhibition by IK-862
Caption: IK-862 inhibits the phosphorylation of ERK by MEK.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of the investigational compound IK-862 to prevent its degradation in sol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of the investigational compound IK-862 to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause IK-862 degradation in solution?
A: The stability of IK-862 in solution is primarily affected by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Prolonged exposure to non-optimal conditions can lead to the chemical breakdown of the compound, resulting in decreased potency and the potential for off-target effects.
Q2: How should I store the solid form of IK-862?
A: For maximal stability, solid IK-862 should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year.
Q3: What is the recommended solvent for preparing IK-862 stock solutions?
A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of IK-862. DMSO is a versatile aprotic solvent that minimizes the risk of hydrolysis.
Q4: How should I store IK-862 stock solutions?
A: IK-862 stock solutions in anhydrous DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, these solutions are expected to be stable for up to six months. It is crucial to protect the stock solutions from light.
Q5: Can I store IK-862 in aqueous buffers?
A: It is not recommended to store IK-862 in aqueous buffers for extended periods. The compound is susceptible to hydrolysis, especially at non-neutral pH. Aqueous solutions should be prepared fresh for each experiment from a DMSO stock solution.
Troubleshooting Guide: IK-862 Degradation
This guide addresses common issues related to the degradation of IK-862 during experimental use.
Observed Problem
Potential Cause
Recommended Solution
Inconsistent or lower-than-expected experimental results.
Degradation of IK-862 in the working solution.
Prepare fresh working solutions from a recently thawed aliquot of the DMSO stock solution immediately before each experiment.
Improper storage of the solid compound or stock solution.
Verify that the solid IK-862 is stored at -20°C and the DMSO stock solution is stored at -80°C, both protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Precipitation of the compound in aqueous buffer.
Low solubility of IK-862 in the chosen aqueous buffer.
Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 1%. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-20 (at a low concentration, e.g., 0.01%).
Discoloration of the IK-862 solution.
Photo-degradation or oxidation of the compound.
Protect all solutions containing IK-862 from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions in buffers that have been degassed to remove dissolved oxygen.
Experimental Protocol: Assessing IK-862 Stability in Aqueous Buffer
This protocol outlines a method to evaluate the stability of IK-862 in a typical aqueous experimental buffer.
Objective: To determine the rate of IK-862 degradation in Phosphate-Buffered Saline (PBS) at room temperature.
Materials:
IK-862 solid compound
Anhydrous DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Amber glass vials
Calibrated analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation of IK-862 Stock Solution (10 mM):
Accurately weigh the required amount of solid IK-862.
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
Vortex briefly to ensure complete dissolution.
Store in aliquots at -80°C.
Preparation of IK-862 Working Solution (100 µM):
On the day of the experiment, thaw one aliquot of the 10 mM IK-862 stock solution.
Dilute the stock solution 1:100 in PBS (pH 7.4) to a final concentration of 100 µM in an amber glass vial. The final DMSO concentration will be 1%.
Time-Course Stability Assessment:
Immediately after preparation (T=0), take an aliquot of the working solution and inject it into the HPLC system to determine the initial concentration.
Incubate the remaining working solution at room temperature (25°C), protected from light.
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the working solution and analyze by HPLC.
HPLC Analysis:
Mobile Phase: Acetonitrile and water gradient (specific gradient to be optimized based on IK-862's retention time).
Column: C18, 4.6 x 150 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Detection Wavelength: To be determined based on the UV absorbance maximum of IK-862.
Injection Volume: 10 µL.
Quantify the peak area corresponding to IK-862 at each time point.
Data Analysis:
Calculate the percentage of IK-862 remaining at each time point relative to the T=0 concentration.
Plot the percentage of remaining IK-862 against time to determine the degradation kinetics.
Visual Guides
Caption: Troubleshooting workflow for IK-862 degradation.
Caption: Workflow for assessing IK-862 stability.
Troubleshooting
Technical Support Center: Addressing IK-862 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IK-862, a selective inhibitor of TNF-alpha...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IK-862, a selective inhibitor of TNF-alpha converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Given the limited publicly available data specifically for IK-862, this guide utilizes data and protocols for other well-characterized TACE inhibitors, such as TMI-1 and BMS-561392, as a representative framework.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IK-862?
A1: IK-862 is a selective inhibitor of TACE (ADAM17). TACE is a cell surface metalloproteinase responsible for the shedding of the extracellular domains of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α). By inhibiting TACE, IK-862 prevents the release of soluble TNF-α and other TACE substrates, thereby modulating downstream signaling pathways involved in inflammation, cell proliferation, migration, and survival.[1][2][3]
Q2: Which signaling pathways are affected by IK-862?
A2: By inhibiting TACE, IK-862 primarily impacts signaling pathways that are activated by the soluble forms of TACE substrates. A key pathway affected is the one mediated by ligands of the Epidermal Growth Factor Receptor (EGFR). TACE cleaves and activates EGFR ligands such as amphiregulin and transforming growth factor-alpha (TGF-α). Inhibition of TACE can therefore lead to the downregulation of downstream pathways like the PI3K/AKT and MEK/ERK signaling cascades, which are crucial for cell proliferation and survival.[1][2][4][5][6]
Q3: What level of cytotoxicity can I expect with IK-862 in cancer cell lines?
A3: The cytotoxic effect of TACE inhibitors can be cell-line dependent. For example, the TACE inhibitor TMI-1 has shown selective cytotoxicity in various breast cancer cell lines with ED50 values in the low micromolar range, while non-tumoral cells appeared resistant.[7] It is crucial to perform a dose-response experiment to determine the IC50 value of IK-862 in your specific cell line of interest.
Q4: How can I measure the cytotoxicity of IK-862 in my cell line?
A4: Standard cell viability assays such as the MTT, MTS, or resazurin assays are suitable for measuring the cytotoxic effects of IK-862.[8][9][10] These colorimetric assays measure the metabolic activity of viable cells. A detailed protocol for a typical MTT assay is provided in the Experimental Protocols section.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
High variability in cytotoxicity assay results.
1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. 4. Contamination.
1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare fresh serial dilutions of IK-862 for each experiment. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination.
IK-862 shows no cytotoxic effect at expected concentrations.
1. Cell line is resistant to TACE inhibition. 2. IK-862 is inactive. 3. Incorrect assay setup.
1. Confirm TACE expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to TACE inhibitors. 2. Check the storage conditions and expiration date of your IK-862 stock. Test its activity in a cell-free enzymatic assay if possible. 3. Review the assay protocol, including incubation times and reagent concentrations.
Observed cytotoxicity is much higher than anticipated, even at low concentrations.
1. Off-target effects of IK-862. 2. High sensitivity of the cell line. 3. Error in drug dilution.
1. While IK-862 is a selective TACE inhibitor, off-target effects can occur at high concentrations. Perform a broader dose-response curve. 2. Your cell line may be particularly dependent on TACE-mediated signaling. 3. Double-check the calculations and preparation of your IK-862 dilutions.
Difficulty in dissolving IK-862.
1. Inappropriate solvent. 2. Low solubility of the compound.
1. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO). 2. Gentle warming and vortexing may aid in dissolution. Prepare a concentrated stock solution and dilute it in culture medium for experiments.
Quantitative Data
Table 1: Representative ED50 Values for the TACE Inhibitor TMI-1 in Various Breast Cancer Cell Lines. [7]
Cell Line
Subtype
ED50 (µM)
SUM149
Basal
1.5
BT-20
Basal
2.1
MDA-MB-231
Basal
8.1
SK-BR-3
ERBB2
1.3
BT-474
Luminal
3.5
MCF-7
Luminal
5.2
T-47D
Luminal
>20
MDA-MB-468
Basal
1.9
HCC1954
ERBB2
2.8
Note: This data is for the TACE inhibitor TMI-1 and should be used as a reference. The cytotoxic profile of IK-862 should be independently determined.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for determining the cytotoxicity of IK-862 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11]
Materials:
IK-862
Cell line of interest
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells.
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of IK-862 in an appropriate solvent (e.g., DMSO).
Perform serial dilutions of the IK-862 stock solution in complete culture medium to achieve the desired final concentrations.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IK-862. Include a vehicle control (medium with the same concentration of solvent as the highest IK-862 concentration).
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100 µL of solubilization solution to each well.
Mix thoroughly on a plate shaker for 5-10 minutes to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the IK-862 concentration to determine the IC50 value.
Visualizations
Caption: TACE (ADAM17) Signaling Pathway and Inhibition by IK-862.
Caption: General Experimental Workflow for Assessing IK-862 Cytotoxicity.
Caption: Troubleshooting Decision Tree for IK-862 Cytotoxicity Experiments.
Validating Cellular Target Engagement of Novel Hippo Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the cellular target engagement of novel inhibitors of the Hippo signaling pathway, a critical reg...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of novel inhibitors of the Hippo signaling pathway, a critical regulator of tissue growth and organ size. We will use the context of TEAD family transcription factors, the downstream effectors of the Hippo pathway, as a primary target. This guide will objectively compare methodologies and present data in a structured format to aid in the evaluation of potential therapeutic agents.
The Hippo Signaling Pathway: A Key Oncogenic Node
The Hippo pathway is a tumor-suppressive signaling cascade that, when dysregulated, leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. Inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for various cancers.
Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of a TEAD Inhibitor.
Experimental Validation of Target Engagement
To confirm that a compound engages its intended molecular target in a cellular context, a series of robust assays are required. Below we compare common methods for validating the target engagement of TEAD inhibitors.
The following diagram outlines a general workflow for assessing the cellular target engagement of a TEAD inhibitor.
Figure 2: General Experimental Workflow for Validating Cellular Target Engagement.
Comparison of Target Engagement Methodologies
Assay Method
Principle
Advantages
Disadvantages
Cellular Thermal Shift Assay (CETSA)
Measures the thermal stabilization of a target protein upon ligand binding.
Label-free, performed in a cellular environment, provides direct evidence of target binding.
Can be technically challenging, may not be suitable for all targets.
Co-Immunoprecipitation (Co-IP)
Assesses the disruption of the YAP/TAZ protein-protein interaction.
Provides a direct readout of the intended mechanistic disruption.
Can be influenced by antibody quality, may not be easily quantifiable.
TEAD Reporter Assay
Utilizes a luciferase or fluorescent reporter driven by a TEAD-responsive promoter.
High-throughput, provides a functional readout of pathway inhibition.
Indirect measure of target engagement, susceptible to off-target effects.
RT-qPCR of Target Genes
Measures the change in mRNA levels of known TEAD target genes (e.g., CTGF, CYR61).
Functional readout of pathway activity, relatively straightforward to perform.
Indirect measure of target engagement, downstream effects may be influenced by other pathways.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H226) and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., IK-862) and a vehicle control for a specified time.
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (TEAD) using Western blotting with a specific antibody.
Data Analysis: Plot the amount of soluble TEAD as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Cell Culture and Treatment: Culture and treat cells as described for CETSA.
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight. Add protein A/G beads to pull down the antibody-protein complexes.
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein complexes from the beads.
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to assess their interaction. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
TEAD Reporter Assay
Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a constitutively active YAP mutant plasmid. A control reporter with a mutated TEAD binding site should be used in parallel.
Compound Treatment: After transfection, treat the cells with a range of concentrations of the test compound.
Luciferase Assay: After the treatment period, lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the activity as a function of compound concentration to determine the IC50 value.
RT-qPCR for Target Gene Expression
Cell Culture and Treatment: Culture and treat cells with the test compound as previously described.
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
Quantitative PCR: Perform qPCR using primers specific for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization (e.g., GAPDH).
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A dose-dependent decrease in the expression of target genes indicates pathway inhibition.
By employing a combination of these methodologies, researchers can confidently validate the cellular target engagement of novel Hippo pathway inhibitors and build a strong data package to support their further development as potential cancer therapeutics.
Comparative
A Comparative Guide to TACE Inhibitors for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) inhibitors. Due to the limited availability of public exper...
Author: BenchChem Technical Support Team. Date: December 2025
For research, scientific, and drug development professionals, this guide provides a comparative overview of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) inhibitors. Due to the limited availability of public experimental data for the specific compound IK-862, this guide will focus on a selection of well-characterized TACE inhibitors to illustrate a comparative framework. This includes an examination of their performance, supporting experimental data, and detailed methodologies.
Introduction to TACE (ADAM17) and its Inhibition
Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The proteolytic cleavage of membrane-bound pro-TNF-α by TACE releases soluble TNF-α, a critical mediator of inflammation. Consequently, inhibiting TACE is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.
IK-862 is described as a selective TACE inhibitor. However, publicly accessible, peer-reviewed data detailing its specific inhibitory activity, selectivity profile, and comparative performance against other TACE inhibitors is not currently available. Therefore, this guide will use other well-documented TACE inhibitors as examples to provide a comprehensive comparison.
TACE Signaling Pathway
The following diagram illustrates the central role of TACE in mediating the cleavage and release of TNF-α and other substrates, which in turn activate downstream signaling pathways.
Caption: TACE-mediated cleavage of pro-TNF-α and downstream signaling.
Comparative Performance of TACE Inhibitors
The following table summarizes the inhibitory activity (IC50) and selectivity of several known TACE inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is a crucial parameter, as off-target inhibition of other metalloproteinases (MMPs) can lead to undesirable side effects.
Inhibitor
TACE IC50 (nM)
MMP-1 IC50 (nM)
MMP-9 IC50 (nM)
MMP-13 IC50 (nM)
Selectivity (TACE vs. MMPs)
Reference
TMI-1
5
>1000
280
110
High for MMP-1
[Fray et al., 2003]
BMS-561392
4
1600
12000
3800
High
[Levin et al., 2006]
Apratastat
4.3
>10000
1800
3600
High
[Moss et al., 2008]
Note: The data presented above is compiled from published literature and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of TACE inhibitor performance. Below is a detailed methodology for a common in vitro TACE inhibition assay.
In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TACE.
Caption: Workflow for a typical in vitro TACE inhibition assay.
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
Assay Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well plate. Add 10 µL of the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
Enzyme Addition: Add 20 µL of the diluted recombinant TACE enzyme to all wells except the negative control.
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
Reaction Initiation: Add 20 µL of the fluorogenic TACE substrate to all wells to initiate the enzymatic reaction.
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
Data Analysis:
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The inhibition of TACE remains a significant area of research for the development of novel therapeutics for inflammatory diseases and cancer. While IK-862 is marketed as a selective TACE inhibitor, the lack of publicly available comparative data necessitates a broader evaluation of the field. The experimental framework and comparative data for established inhibitors like TMI-1, BMS-561392, and Apratastat provided in this guide offer a valuable resource for researchers. A standardized approach to assessing inhibitor potency and selectivity is crucial for the identification and development of next-generation TACE-targeted therapies. As more data on novel inhibitors becomes available, this comparative guide can be expanded to provide a more comprehensive overview of the TACE inhibitor landscape.
Validation
Comprehensive Review of IK-862: A Selective TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective overview of the current publicly available information on IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview of the current publicly available information on IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Due to the limited availability of experimental data in the public domain, a direct cross-validation and comparison with other TACE inhibitors cannot be comprehensively performed at this time. This document summarizes the existing information and outlines the known signaling pathway of TACE.
Understanding IK-862
IK-862 is identified as a selective inhibitor of TACE (ADAM17)[1][2]. It is available commercially for research purposes. However, a thorough review of scientific literature, clinical trial databases, and patent filings did not yield any published experimental results, preclinical or clinical data, or detailed pharmacological studies for IK-862.
The Target: TACE (ADAM17) and its Signaling Pathway
TACE is a key enzyme involved in the shedding of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α)[3][4][5][6][7]. The proteolytic cleavage of membrane-bound pro-TNF-α by TACE releases soluble TNF-α, a potent pro-inflammatory cytokine[8][9][10]. Dysregulation of TNF-α is implicated in a range of inflammatory diseases, making TACE a significant therapeutic target[3][8][10][11][12].
TACE Signaling Pathway Overview:
The inhibition of TACE is designed to prevent the release of soluble TNF-α, thereby downregulating the subsequent inflammatory cascade initiated by TNF-α binding to its receptors (TNFR1 and TNFR2).
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by IK-862.
Comparison with Other TACE Inhibitors
The development of selective TACE inhibitors has been a significant area of research for inflammatory diseases[3][8][11]. Numerous compounds have been investigated, though many have faced challenges in clinical trials due to off-target effects and lack of efficacy[3][8][11]. Without specific data for IK-862, a direct comparison of its potency, selectivity, and safety profile with other known TACE inhibitors such as TAPI-0, TAPI-1, and TAPI-2 is not possible[13].
Experimental Protocols
Detailed experimental protocols for studies involving IK-862 are not available in the public domain. For researchers interested in evaluating IK-862, standard assays for TACE inhibition would be required. A general workflow for such an evaluation is proposed below.
General Experimental Workflow for TACE Inhibitor Evaluation:
Caption: A generalized workflow for the preclinical evaluation of a TACE inhibitor.
Note on "IM862"
Searches for "IK-862" also returned information on a different compound, "IM862." IM862 is a dipeptide with anti-angiogenic properties that was investigated for the treatment of AIDS-related Kaposi's sarcoma[14][15][16]. However, a Phase III clinical trial found IM862 to be ineffective and potentially associated with a shorter time to disease progression compared to placebo[17][18]. There is no evidence to suggest that IK-862 and IM862 are related compounds.
Conclusion
IK-862 is identified as a selective TACE inhibitor, a class of compounds with therapeutic potential for inflammatory diseases. However, there is a notable absence of publicly available experimental data to allow for a comprehensive cross-validation and comparison. Researchers and drug development professionals interested in IK-862 will need to conduct their own in vitro and in vivo studies to determine its efficacy, selectivity, and potential as a therapeutic agent. The information provided in this guide is based on the limited data currently available.
Comparative Analysis of TNF-alpha Inhibitors: A Hypothetical Small Molecule (IK-862) vs. Monoclonal Antibodies
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a specific TNF-alpha inhibitor designated as "IK-862." Therefore, for the purpose of th...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a specific TNF-alpha inhibitor designated as "IK-862." Therefore, for the purpose of this guide, "IK-862" will be treated as a representative hypothetical small molecule inhibitor to facilitate a comparison with the well-established class of monoclonal antibody-based TNF-alpha inhibitors. The data and characteristics presented for IK-862 are illustrative of typical small molecule drug candidates in this therapeutic area.
This guide provides a comparative overview of two major classes of Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors: a hypothetical oral small molecule inhibitor, IK-862, and the widely used class of injectable monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy and safety data from representative studies, and the experimental protocols used for their evaluation.
Mechanisms of TNF-alpha Inhibition
TNF-alpha is a key pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1][2] It exerts its effects by binding to its receptors, TNFR1 and TNFR2, on the cell surface, which triggers downstream signaling cascades that lead to inflammation and tissue damage.[1][3] The two classes of inhibitors discussed here interrupt this process through distinct mechanisms.
Monoclonal Antibodies (mAbs): This class of biologic drugs includes agents like infliximab, adalimumab, and golimumab.[4][5] These are large protein molecules designed to bind with high specificity and affinity to TNF-alpha itself.[6][7][8] By binding to both soluble and transmembrane forms of TNF-alpha, they physically prevent the cytokine from interacting with its cellular receptors.[9][10][11] Some anti-TNF mAbs can also induce apoptosis (cell death) in immune cells that express TNF-alpha on their surface.[12][13]
Hypothetical Small Molecule (IK-862): Small molecule inhibitors represent a different therapeutic modality. Unlike large antibodies, these are chemically synthesized compounds with a low molecular weight. A hypothetical IK-862 would likely be designed to be orally bioavailable and could function in one of several ways: by inhibiting the production of TNF-alpha, by blocking the downstream signaling pathways activated by TNF-alpha receptor binding, or by directly binding to TNF-alpha in a manner that prevents receptor interaction, though this is less common for small molecules compared to antibodies.
Below is a diagram illustrating the distinct points of intervention for these two classes of inhibitors within the TNF-alpha signaling pathway.
Caption: TNF-alpha signaling and points of inhibition.
Comparative Data Overview
The following tables summarize key characteristics and representative quantitative data for monoclonal antibodies and the hypothetical small molecule IK-862. Data for monoclonal antibodies are based on published clinical trial results for established agents.
Note: ACR20/50/70 indicates a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria. Data for monoclonal antibodies are representative of outcomes from various clinical trials.[18][19] Data for IK-862 are hypothetical targets for a new oral agent.
Table 3: Representative Safety Profile
Adverse Event
Monoclonal Antibodies
Hypothetical Small Molecule (IK-862)
Common
Injection site reactions, upper respiratory tract infections, headache.[14]
Potential for off-target effects, liver enzyme elevation, specific pathway-related toxicities.
Experimental Protocols
The evaluation of TNF-alpha inhibitors involves a series of standardized in vitro and in vivo experiments to characterize their potency, specificity, and mechanism of action.
TNF-alpha Neutralization Assay (In Vitro)
Objective: To determine the concentration of the inhibitor required to block the biological activity of TNF-alpha.
Methodology:
A TNF-alpha-sensitive cell line (e.g., L929 mouse fibroblasts) is cultured in microtiter plates.
Recombinant human TNF-alpha is pre-incubated with serial dilutions of the test inhibitor (e.g., IK-862 or a monoclonal antibody) for a defined period (e.g., 1-2 hours) at 37°C.
The TNF-alpha/inhibitor mixtures are then added to the L929 cells.
The cells are incubated for 18-24 hours. TNF-alpha induces apoptosis/necrosis in these cells.
Cell viability is measured using a colorimetric assay (e.g., MTT or crystal violet staining).
The concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cell death (IC50) is calculated.
Receptor Binding Assay
Objective: To confirm that the inhibitor prevents TNF-alpha from binding to its receptors.
Methodology:
Microtiter plates are coated with recombinant human TNFR1 or TNFR2.
A constant, predetermined concentration of biotinylated TNF-alpha is mixed with serial dilutions of the test inhibitor.
This mixture is added to the receptor-coated plates and incubated to allow binding.
The plates are washed to remove unbound TNF-alpha.
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated TNF-alpha captured by the receptors.
A substrate is added to produce a measurable signal (e.g., color change). The signal intensity is inversely proportional to the inhibitor's ability to block the TNF-receptor interaction.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical animal model of rheumatoid arthritis.
Methodology:
DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce arthritis. A booster immunization is given 21 days later.
Once clinical signs of arthritis (e.g., paw swelling, redness) appear, mice are randomized into treatment groups (e.g., vehicle control, monoclonal antibody, IK-862 at various doses).
The test inhibitor is administered according to its intended clinical route (e.g., intraperitoneal injection for mAbs, oral gavage for IK-862) on a predetermined schedule.
Clinical scores of arthritis severity and paw thickness measurements are recorded regularly throughout the study.
At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure cytokine levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical and clinical comparison of different classes of TNF-alpha inhibitors.
Caption: Workflow for developing and comparing TNF-alpha inhibitors.
Conclusion
Monoclonal antibodies have revolutionized the treatment of autoimmune diseases by providing highly specific and potent inhibition of TNF-alpha.[5][21] They are an established and effective therapeutic class, though their injectable administration and potential for immunogenicity are notable considerations.[14][17] The development of a potent and safe oral small molecule inhibitor, represented here by the hypothetical IK-862, would offer a significant advancement in convenience and could potentially circumvent the immunogenicity issues associated with biologics. However, small molecules may present their own challenges, such as off-target effects and different safety profiles. Head-to-head clinical trials are the ultimate arbiter of the comparative effectiveness and safety of different therapeutic modalities.[2][22][23] Continued research in both small molecule and biologic drug discovery is essential for expanding the therapeutic arsenal against TNF-alpha-mediated diseases.
Independent Verification of IK-862 Activity: A Comparative Guide
For researchers and professionals in drug development, the independent verification of a compound's activity is paramount. This guide provides an objective comparison of the selective Tumor Necrosis Factor-α Converting E...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the independent verification of a compound's activity is paramount. This guide provides an objective comparison of the selective Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, IK-862, with other known TACE inhibitors. The information presented is based on publicly available experimental data to facilitate an informed assessment of its potential.
TACE Signaling Pathway and the Role of Inhibitors
Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. It is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α). The release of the soluble, active 17 kDa form of TNF-α is mediated by the proteolytic cleavage of the extracellular domain of pro-TNF-α. This critical step is primarily catalyzed by TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17).
TACE inhibitors, such as IK-862, are small molecules designed to specifically block the catalytic activity of the TACE enzyme. By doing so, they prevent the release of soluble TNF-α, thereby downregulating the inflammatory cascade. This mechanism of action makes TACE inhibitors a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and cancer.
Caption: The TACE signaling pathway, illustrating the cleavage of pro-TNF-α by TACE to release soluble TNF-α, which then activates downstream inflammatory responses. IK-862 acts as an inhibitor of TACE.
Comparative Analysis of TACE Inhibitor Activity
The following table summarizes the available quantitative data for IK-862 and its alternatives. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Dual inhibitor of TACE and Matrix Metalloproteinases (MMPs). IC50 was converted from 182 ng/mL.
Aderbasib (INCB7839)
ADAM10, TACE (ADAM17)
320
Potent inhibitor of ADAM10 and ADAM17. The IC50 value reflects the concentration required for the reduction of HER2 extracellular domain levels, an indirect measure of TACE activity.
Note: The IC50 value for Apratastat was converted from ng/mL using its molecular weight of 414.5 g/mol .
Experimental Protocols
The determination of a compound's TACE inhibitory activity is crucial for its evaluation. Below are detailed methodologies for key experiments.
Fluorometric TACE Inhibitor Screening Assay
This in vitro assay is a common method to determine the IC50 of a TACE inhibitor.
Principle:
The assay utilizes a quenched fluorogenic substrate containing a TACE-specific cleavage site. In the presence of active TACE, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to reduce this fluorescence signal.
Materials:
Recombinant human TACE enzyme
Fluorogenic TACE substrate (e.g., a peptide with a fluorescent reporter and a quencher)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
Test compound (IK-862 or alternatives) dissolved in a suitable solvent (e.g., DMSO)
96-well black microplate
Fluorescence microplate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
Enzyme and Substrate Preparation: Dilute the TACE enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
Reaction Setup:
Add a fixed volume of the diluted TACE enzyme to each well of the 96-well plate.
Add the serially diluted test compound to the respective wells.
Include control wells: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) over a set period (e.g., 60 minutes) at 37°C.
Data Analysis:
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
Normalize the reaction rates to the positive control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TACE Activity Assay
This assay measures the ability of an inhibitor to block TACE activity in a more physiologically relevant cellular context.
Principle:
Cells that overexpress a TACE substrate, such as pro-TNF-α, are used. The amount of shed (soluble) substrate in the cell culture supernatant is measured in the presence and absence of the TACE inhibitor.
Materials:
A suitable cell line (e.g., HEK293 or CHO cells) engineered to overexpress a TACE substrate.
Cell culture medium and supplements.
Test compound (IK-862 or alternatives).
Phorbol 12-myristate 13-acetate (PMA) or another TACE activator.
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific shed substrate.
96-well cell culture plates.
Procedure:
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).
TACE Activation: Stimulate the cells with a TACE activator like PMA to induce shedding of the substrate.
Supernatant Collection: After an incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
ELISA: Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
Data Analysis:
Generate a standard curve for the ELISA.
Calculate the concentration of the shed substrate in each sample.
Plot the percentage of inhibition of substrate shedding against the logarithm of the inhibitor concentration.
Determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the independent verification of IK-862's TACE inhibitory activity.
Caption: A streamlined workflow for the experimental verification and comparison of TACE inhibitors, starting from compound acquisition to the final efficacy assessment.
Confirming the In Vivo Specificity of HIF-2α Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The development of specific inhibitors targeting the hypoxia-inducible factor 2α (HIF-2α) has ushered in a new era of targeted therapy for a range of cancer...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the hypoxia-inducible factor 2α (HIF-2α) has ushered in a new era of targeted therapy for a range of cancers, most notably clear cell renal cell carcinoma (ccRCC). A critical aspect of the preclinical and clinical evaluation of these inhibitors is the confirmation of their in vivo specificity, ensuring that their therapeutic effects are mediated through the intended target with minimal off-target activity.
While information on a compound referred to as "IK-862" is not publicly available, this guide will use the well-characterized and FDA-approved HIF-2α inhibitor, Belzutifan (MK-6482) , as a primary example to illustrate the methodologies and data required to confirm in vivo specificity. We will also draw comparisons with its predecessor compound, PT2385 , and other HIF-2α inhibitors where data is available.
Mechanism of Action: Targeting the HIF-2α Pathway
Under normoxic (normal oxygen) conditions, the von Hippel-Lindau (VHL) protein targets the HIF-2α subunit for proteasomal degradation.[1] However, in many cancer cells, particularly those with VHL mutations, HIF-2α is stabilized even in the presence of oxygen. This leads to its translocation to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and activates the transcription of numerous target genes involved in tumor growth, proliferation, and angiogenesis, such as VEGF, PDGF, and Cyclin D1.[2][3]
HIF-2α inhibitors like Belzutifan are designed to allosterically bind to a pocket in the PAS-B domain of the HIF-2α protein.[4] This binding prevents the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of its downstream target genes.[2][4]
Caption: HIF-2α Signaling Pathway and Mechanism of Belzutifan Action.
In Vivo Efficacy and Specificity Data
The in vivo specificity of a HIF-2α inhibitor is primarily demonstrated through a combination of robust anti-tumor efficacy in relevant cancer models and the observation of on-target pharmacodynamic effects and adverse events.
Preclinical Xenograft Models
Xenograft models using human cancer cell lines with VHL mutations, such as 786-O and A498, are crucial for evaluating the in vivo activity of HIF-2α inhibitors.
Clinical trials in patients with VHL disease, which is characterized by germline VHL mutations and subsequent HIF-2α stabilization, provide strong evidence for the on-target activity of these inhibitors.
The high incidence of anemia is a direct consequence of HIF-2α inhibition, as HIF-2α is a key regulator of erythropoietin (EPO) production.[1][9] This on-target side effect serves as a clinical confirmation of the drug's mechanism of action.
Experimental Protocols
In Vivo Xenograft Studies
A standardized workflow is employed to assess the efficacy of HIF-2α inhibitors in preclinical models.
Caption: Standard Workflow for In Vivo Xenograft Studies.
Methodology:
Cell Line Maintenance: VHL-deficient human clear cell renal cell carcinoma cell lines (e.g., 786-O, A498) are cultured under standard conditions.
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
Drug Administration: The HIF-2α inhibitor is administered orally at specified doses and schedules. The control group receives a vehicle solution.
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, assessed by comparing tumor volumes between the treated and control groups. At the end of the study, tumors are excised and weighed.
Pharmacodynamic Analysis: Tumor samples can be collected to analyze the expression of HIF-2α target genes (e.g., via qPCR or Western blot) to confirm on-target pathway modulation.
Clinical Trial Protocol for VHL Disease
The Phase 2 trial of Belzutifan in VHL disease (NCT03401788) provides a clear example of how to assess the specificity and efficacy of a HIF-2α inhibitor in a genetically defined patient population.
Key Aspects of the Protocol:
Patient Population: Patients with a confirmed germline VHL alteration and at least one measurable RCC tumor, who did not require immediate surgery.[7]
Treatment: Belzutifan administered orally at a dose of 120 mg daily.[7]
Primary Endpoint: Objective response rate (ORR) in RCC tumors, as assessed by an independent review committee according to RECIST criteria.[7]
Secondary Endpoints: Duration of response, progression-free survival, and safety.[7]
Safety Monitoring: Close monitoring for expected on-target adverse events such as anemia and hypoxia.
Conclusion
Confirming the in vivo specificity of a HIF-2α inhibitor like Belzutifan relies on a multi-faceted approach. Robust anti-tumor activity in VHL-deficient preclinical models, coupled with significant clinical efficacy in patients with VHL disease, provides strong evidence of on-target engagement. Furthermore, the manifestation of predictable on-target adverse events, such as anemia, serves as a clinical pharmacodynamic marker, reinforcing the specificity of the inhibitor for the HIF-2α pathway. This comprehensive evaluation is essential for the successful development and clinical application of this promising class of targeted therapies.
A Comparative Benchmark Study of Novel Aryl Hydrocarbon Receptor (AHR) Inhibitors: IK-175 and BAY 2416964
An objective analysis of the performance of next-generation AHR inhibitors in oncology, supported by experimental data for researchers, scientists, and drug development professionals. While information on a specific mole...
Author: BenchChem Technical Support Team. Date: December 2025
An objective analysis of the performance of next-generation AHR inhibitors in oncology, supported by experimental data for researchers, scientists, and drug development professionals.
While information on a specific molecule designated "IK-862" is not publicly available, the interest in this nomenclature likely pertains to the burgeoning class of Aryl Hydrocarbon Receptor (AHR) inhibitors. The AHR is a ligand-activated transcription factor that has emerged as a critical regulator of the tumor microenvironment, promoting immunosuppression and facilitating tumor growth.[1][2] Its inhibition is a promising therapeutic strategy in oncology. This guide provides a comparative benchmark of two leading clinical-stage AHR inhibitors: IK-175 and BAY 2416964 .
Executive Summary
IK-175 and BAY 2416964 are orally bioavailable, selective AHR inhibitors that have demonstrated promising preclinical activity and acceptable safety profiles in early-stage clinical trials.[3][4][5][6][7] Both compounds function by antagonizing the AHR, thereby reversing its immunosuppressive effects and promoting an anti-tumor immune response.[1][2][7][8] This guide will delve into their comparative performance based on available preclinical and clinical data, detailing their mechanism of action, efficacy, and safety.
Mechanism of Action: AHR Signaling Pathway
The AHR signaling pathway plays a pivotal role in tumor immune evasion. Within the tumor microenvironment, the amino acid tryptophan is catabolized into kynurenine by enzymes such as IDO1 and TDO2.[8][9] Kynurenine acts as an endogenous ligand for the AHR in immune cells.[1][2] Upon binding, the AHR translocates to the nucleus, where it drives the transcription of genes that suppress the activity of dendritic cells (DCs) and effector T cells, while promoting the function of immunosuppressive regulatory T cells (Tregs).[8][10] AHR inhibitors like IK-175 and BAY 2416964 block this activation, restoring anti-tumor immunity.[1][2][7][8]
Caption: AHR signaling pathway and inhibitor action.
Preclinical Performance Comparison
Both IK-175 and BAY 2416964 have undergone extensive preclinical characterization, demonstrating potent and selective AHR inhibition.
Demonstrated antitumor activity in syngeneic mouse models of colorectal cancer and melanoma, both as a monotherapy and in combination with anti-PD-1 antibody.
Induced a proinflammatory tumor microenvironment and demonstrated antitumor efficacy in a syngeneic cancer model in mice.
Cell Culture: Human monocytic U937 cells are cultured in RPMI medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Ligand Stimulation: Cells are stimulated with an AHR agonist, such as kynurenic acid (KA), in the presence of varying concentrations of the AHR inhibitor (IK-175 or BAY 2416964).
Gene Expression Analysis: After incubation, total RNA is isolated, and the expression of AHR target genes, such as CYP1A1, is quantified using real-time quantitative PCR (RT-qPCR).
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.[7]
Syngeneic Mouse Tumor Model (Representative):
Tumor Implantation: C57BL/6 mice are subcutaneously injected with B16F10 melanoma cells.
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, AHR inhibitor monotherapy (e.g., BAY 2416964 at 30 mg/kg, p.o., QD), anti-PD-1 antibody, or a combination of the AHR inhibitor and anti-PD-1 antibody.
Tumor Measurement: Tumor volume is measured regularly using calipers.
Immunophenotyping: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry.[7][12]
Caption: Preclinical experimental workflow.
Clinical Performance Comparison
Both IK-175 and BAY 2416964 have advanced to Phase I clinical trials, with initial results indicating good tolerability and preliminary signs of efficacy.
IK-175 Clinical Data (NCT04200963)
Parameter
Monotherapy
Combination with Nivolumab
Reference
Patient Population
Advanced solid tumors, including urothelial carcinoma
Advanced solid tumors, including urothelial carcinoma
Study Design: A first-in-human, open-label, multicenter, dose-escalation and expansion study.
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.
Dose Escalation: A modified toxicity probability interval (mTPI) design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
Expansion Cohorts: Patients with specific tumor types (e.g., urothelial carcinoma, NSCLC) are enrolled at the RP2D to further evaluate safety and preliminary efficacy.
Endpoints:
Primary: Safety and tolerability.
Secondary: Pharmacokinetics, pharmacodynamics, and anti-tumor activity (per RECIST v1.1 and iRECIST).[3][13][14]
Caption: Phase I clinical trial design.
Conclusion and Future Directions
Both IK-175 and BAY 2416964 have demonstrated a strong rationale for AHR inhibition as a cancer immunotherapy strategy. Preclinical data for both compounds are robust, showing potent on-target activity that translates to anti-tumor effects in vivo. Early clinical data suggest that both are well-tolerated and show preliminary signs of clinical benefit in heavily pretreated patient populations.
Direct comparison of clinical efficacy is challenging at this stage due to differences in trial design and patient populations. However, both molecules are advancing in clinical development, with ongoing studies exploring their potential in combination with checkpoint inhibitors.[4][10] The future development of these and other AHR inhibitors will likely focus on identifying predictive biomarkers to select patients most likely to respond and on optimizing combination strategies to enhance their anti-tumor activity.
A Head-to-Head Comparison of Small Molecule TACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of small molecule inhibitors targeting Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disinte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors targeting Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a critical sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. Dysregulation of TACE activity is implicated in a range of inflammatory diseases and cancers, making it a key target for therapeutic intervention.[1][2][3] This comparison focuses on the inhibitory potency and selectivity of prominent small molecule inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of TACE inhibitors has been challenging due to the structural similarity of its catalytic domain with other metalloproteinases, particularly Matrix Metalloproteinases (MMPs).[1] Off-target inhibition of MMPs can lead to undesirable side effects. Therefore, high selectivity for TACE over MMPs is a crucial characteristic of a successful inhibitor. The following table summarizes the in vitro potency (IC50) and selectivity profiles of several notable small molecule TACE inhibitors.
Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes based on the cited literature.
TACE Signaling Pathway
TACE is a transmembrane protease that cleaves the extracellular domains of a wide range of membrane-bound proteins, a process known as "shedding".[7] The most well-characterized substrate is pro-TNF-α, which is cleaved to release soluble TNF-α, a potent pro-inflammatory cytokine.[8] TACE also plays a role in the activation of the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways by shedding their respective ligands.[3][7]
Caption: TACE-mediated shedding of transmembrane proteins and subsequent downstream signaling.
Experimental Protocols
Accurate assessment of TACE inhibitor potency and selectivity is paramount. Below are generalized protocols for key in vitro assays.
This protocol is based on the principle of a quenched fluorescent substrate that, upon cleavage by TACE, releases a fluorophore, resulting in a measurable increase in fluorescence.
Materials:
Recombinant human TACE (catalytic domain)
Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
Test inhibitors and a reference inhibitor (e.g., GM6001)
96-well black microplate
Fluorescence plate reader
Procedure:
Reagent Preparation:
Prepare a stock solution of recombinant TACE in assay buffer.
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
Prepare serial dilutions of the test inhibitors and the reference inhibitor in assay buffer.
Assay Protocol:
Add a defined volume of assay buffer to each well of the 96-well plate.
Add the test inhibitor dilutions to the respective wells. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer without TACE).
Add the TACE enzyme solution to all wells except the negative control.
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30-60 minutes).
Data Analysis:
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
Normalize the velocities to the positive control (100% activity) and the negative control (0% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Selectivity Profiling against MMPs
To assess the selectivity of TACE inhibitors, their inhibitory activity is tested against a panel of relevant MMPs using similar fluorometric assays.
Materials:
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-14)
Specific fluorogenic substrates for each MMP
Assay buffers optimized for each MMP
Test inhibitors
Procedure:
The assay procedure is analogous to the TACE IC50 determination protocol.
For each MMP, use its specific substrate and optimized assay buffer.
Determine the IC50 value of the test inhibitor for each MMP.
Data Analysis:
Calculate the selectivity index for each MMP by dividing the IC50 value for the MMP by the IC50 value for TACE. A higher selectivity index indicates greater selectivity for TACE.
Experimental Workflow for Inhibitor Screening and Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel TACE inhibitors.
Caption: A generalized workflow for the discovery and development of TACE inhibitors.
Conclusion
The development of potent and highly selective small molecule inhibitors of TACE remains an active area of research with significant therapeutic potential. This guide provides a comparative overview of key inhibitors and standardized methodologies to aid in the rational selection and evaluation of these compounds. The presented data and protocols serve as a valuable resource for researchers in the fields of inflammation, oncology, and drug discovery. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis.
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: The identifier "IK-862" is not unique and may refer to several different chemical products, each with its own specific handling and disposal requirements. The following information provides a general framewor...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The identifier "IK-862" is not unique and may refer to several different chemical products, each with its own specific handling and disposal requirements. The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative that you identify the specific "IK-862" product you are using, obtain the corresponding Safety Data Sheet (SDS), and follow its explicit instructions for waste disposal. Failure to do so may result in serious safety hazards and regulatory violations.
This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals for the proper disposal of chemical waste.
Step 1: Waste Identification and Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is mandatory. The primary source for this information is the product's Safety Data Sheet (SDS), which is required to be provided by the chemical manufacturer.
Obtain the SDS: Locate the specific SDS for your "IK-862" product. This document contains critical information on physical and chemical properties, hazards, and disposal considerations.
Identify Hazards: Determine the specific hazards associated with the chemical waste (e.g., flammable, corrosive, reactive, toxic).
Consult Institutional Guidelines: Familiarize yourself with your institution's Environmental Health and Safety (EHS) policies for hazardous waste disposal.[1]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste. The specific PPE required will be detailed in the SDS, but generally includes:
Lab coat
Safety goggles or glasses with side-shields
Chemical-resistant gloves (e.g., nitrile)
Step 3: Waste Segregation and Collection
Proper waste segregation is crucial to prevent dangerous chemical reactions.[2]
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with the chemical waste.[1][3] Acids, for example, should not be stored in metal containers.[3]
Separate Waste Streams: Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS department.[4] Incompatible wastes must be kept separate.[5]
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.
Liquid Waste: Transfer liquid waste into a designated liquid hazardous waste container.
Container Management:
Keep waste containers securely sealed when not in use.[5][6]
Do not overfill containers; leave at least a 1-inch headspace to allow for vapor expansion.[7]
Immediately label the container with a hazardous waste tag as soon as the first waste is added.[3] The label must include the full chemical name(s) of the contents.[1]
Step 4: Storage of Chemical Waste
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][8]
The SAA should be at or near the point of waste generation.[6]
Store waste containers in secondary containment to prevent spills.[3][5]
Segregate incompatible waste streams within the SAA.[5]
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[4][9]
Request Pickup: Contact your EHS department to schedule a pickup for the hazardous waste container.
Documentation: Ensure all required paperwork, such as hazardous waste tags and forms, is completed accurately and completely.[9]
Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash. [1]
Hypothetical Quantitative Data Summary
The following table is a hypothetical example of quantitative data that might be found in an SDS for a chemical substance. This data is not specific to any product and is for illustrative purposes only.